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  • Product: 2-(Bromomethyl)-1,1-dichlorocyclopropane
  • CAS: 3591-45-5

Core Science & Biosynthesis

Foundational

2-(Bromomethyl)-1,1-dichlorocyclopropane CAS 3591-45-5 properties

An In-depth Technical Guide to 2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5) Abstract This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1,1-dichlorocyclopropane, CAS 3591-45-5, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5)

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1,1-dichlorocyclopropane, CAS 3591-45-5, a halogenated cyclopropane derivative of significant interest to the research and drug development community. This document delineates its physicochemical properties, outlines established and theoretical synthetic routes, explores its nuanced reactivity, and provides critical safety and handling protocols. By integrating structural analysis with mechanistic insights, this guide serves as an essential resource for scientists leveraging this versatile building block in advanced organic synthesis.

Core Physicochemical and Computational Data

2-(Bromomethyl)-1,1-dichlorocyclopropane is a liquid at standard temperature and pressure, possessing a unique combination of a strained three-membered ring and multiple halogen functional groups.[1] These features make it a reactive and valuable intermediate. Its core properties are summarized below.

PropertyValueSource
CAS Number 3591-45-5[1][2]
Molecular Formula C₄H₅BrCl₂[2]
Molecular Weight 203.89 g/mol [1][2]
IUPAC Name 2-(bromomethyl)-1,1-dichlorocyclopropane[1]
Appearance Liquid[1]
SMILES ClC1(Cl)C(CBr)C1[2]
InChI Key KEZQSZUPYPHPKE-UHFFFAOYSA-N[1]
Topological Polar Surface Area 0 Ų[2]
LogP 2.5751[2]
Rotatable Bonds 1[2]

Synthesis and Mechanism: Dichlorocarbene Addition

The primary and most efficient route for synthesizing gem-dihalocyclopropanes is the cycloaddition of a dihalocarbene to an alkene. For 2-(Bromomethyl)-1,1-dichlorocyclopropane, the logical precursors are allyl bromide (3-bromoprop-1-ene) and dichlorocarbene (:CCl₂).

Causality of Method Selection

Dichlorocarbene is a highly reactive, electrophilic intermediate that readily undergoes a [1+2] cycloaddition reaction with the electron-rich double bond of an alkene. This method is favored for its high efficiency and atom economy. The carbene is typically generated in situ via the alpha-elimination of a hydrogen halide from a suitable precursor, most commonly chloroform (CHCl₃), using a strong base. The use of a phase-transfer catalyst (PTC) such as a crown ether or a quaternary ammonium salt is crucial for industrial-scale synthesis, as it facilitates the transfer of the aqueous base (e.g., NaOH) into the organic phase where the chloroform and alkene reside.[3]

Synthesis_of_2_Bromomethyl_1_1_dichlorocyclopropane cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate Generation cluster_product Product AllylBromide Allyl Bromide (3-bromoprop-1-ene) Product 2-(Bromomethyl)-1,1- dichlorocyclopropane AllylBromide->Product [1+2] Cycloaddition Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene - HCl Base 50% NaOH(aq) PTC Phase-Transfer Catalyst Carbene->Product [1+2] Cycloaddition caption Fig. 1: Synthesis via Dichlorocarbene Addition

Caption: Fig. 1: Synthesis via Dichlorocarbene Addition

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for dihalocyclopropanation and should be adapted and optimized for specific laboratory conditions.[3]

  • Vessel Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add allyl bromide (1.0 eq.), chloroform (1.5-2.0 eq.), and a phase-transfer catalyst (e.g., dibenzo-18-crown-6, 1-2 mol%).

  • Reagent Addition: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq.) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40-50°C, using an ice bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature or with gentle heating (e.g., 40°C) for 4-12 hours. Monitor the reaction progress by GC or TLC.

  • Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane or diethyl ether). Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry the solution over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by vacuum distillation to yield 2-(Bromomethyl)-1,1-dichlorocyclopropane.

Reactivity and Synthetic Applications

The synthetic utility of 2-(Bromomethyl)-1,1-dichlorocyclopropane stems from two primary reactive centers: the primary alkyl bromide and the strained gem-dichlorocyclopropyl ring.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl moiety acts as a classic electrophilic handle. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[4] This allows for the straightforward introduction of diverse functionalities, making it a valuable building block for constructing more complex molecular architectures.

Potential Transformations:

  • Alcohols/Phenols: Formation of ethers.

  • Amines: Synthesis of secondary or tertiary amines.

  • Cyanide: Introduction of a nitrile group, a precursor to carboxylic acids and amines.

  • Azide: Formation of an alkyl azide, which can be reduced to a primary amine or used in click chemistry.

  • Carboxylates: Synthesis of esters.

Ring Reactivity: Formal Nucleophilic Substitution

A more advanced and synthetically powerful reaction involves the cyclopropane ring itself. While cyclopropanes are generally stable, the presence of geminal dihalides facilitates a unique transformation. Under the influence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide), the compound can undergo a formal nucleophilic substitution.[5][6]

The trusted mechanism for this reaction does not involve direct displacement. Instead, it proceeds through a base-assisted dehydrohalogenation (elimination of HCl) to form a highly strained and reactive cyclopropene intermediate. This intermediate is then readily attacked by a pronucleophile present in the reaction mixture, leading to the net substitution product with high diastereoselectivity.[5] This pathway opens up avenues for creating complex substituted cyclopropanes that are otherwise difficult to access.

Reactivity_of_2_Bromomethyl_1_1_dichlorocyclopropane Start 2-(Bromomethyl)-1,1- dichlorocyclopropane Intermediate Chlorocyclopropene Intermediate Start->Intermediate Base (t-BuOK) - HCl Product Substituted Cyclopropane Intermediate->Product Nucleophile (Nu-H) Addition caption Fig. 2: Ring Reactivity via Cyclopropene Intermediate

Caption: Fig. 2: Ring Reactivity via Cyclopropene Intermediate

Predicted Spectral Data Analysis

While a dedicated public database of spectra for this specific compound is sparse, its structure allows for a reliable prediction of its key spectral features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center and diastereotopic protons.

    • CH₂Br protons: These two protons would likely appear as a multiplet or a pair of doublet of doublets in the range of 3.4-3.8 ppm.

    • CH ring proton: The single proton on the carbon bearing the bromomethyl group would appear as a multiplet, coupled to the CH₂Br protons and the two CH₂ ring protons. Its chemical shift would be around 1.5-2.5 ppm.

    • CH₂ ring protons: The two protons on the third carbon of the ring are diastereotopic. They will have distinct chemical shifts and complex splitting patterns (geminal and vicinal coupling), likely appearing as two separate multiplets between 1.0-2.0 ppm.

  • ¹³C NMR Spectroscopy: Four distinct carbon signals are expected.

    • CCl₂: A signal around 60-75 ppm.

    • CH-CH₂Br: A signal around 30-45 ppm.

    • CH₂ (ring): A signal around 20-35 ppm.

    • CH₂Br: A signal around 30-40 ppm.

  • Infrared (IR) Spectroscopy:

    • C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.

    • C-Cl stretching: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹.

    • C-Br stretching: Absorption in the lower fingerprint region, typically 500-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): The molecular ion peak will be observed at m/z 202 (for ⁷⁹Br, ³⁵Cl) and will exhibit a highly characteristic isotopic pattern due to the presence of one bromine atom (M and M+2 peaks in an approximate 1:1 ratio) and two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). The combination of these patterns will be a definitive indicator of the elemental composition.

    • Fragmentation: A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), resulting in a dichlorocyclopropylmethyl cation.

Safety, Handling, and Storage

Proper handling of 2-(Bromomethyl)-1,1-dichlorocyclopropane is essential due to its hazardous properties. All operations should be conducted by personnel qualified in handling potentially hazardous chemicals.[7]

  • GHS Hazard Statements: [1]

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): [8]

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

    • Skin Protection: Wear impervious, chemical-resistant clothing and gloves.

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be required.

  • Handling and Storage: [1][9]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from open flames, hot surfaces, and sources of ignition.[9]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] A recommended storage temperature is -10°C.[1] The storage area should be suitable for flammable liquids.

    • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

    • Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen halides (HCl, HBr).[9]

Conclusion

2-(Bromomethyl)-1,1-dichlorocyclopropane is a synthetically valuable intermediate characterized by its dual reactivity. The bromomethyl group serves as a reliable handle for Sₙ2-type functionalization, while the gem-dichlorocyclopropane ring can undergo a sophisticated formal substitution via a cyclopropene intermediate. A thorough understanding of its synthesis, reactivity, and handling precautions, as detailed in this guide, is paramount for its effective and safe utilization in the design and synthesis of novel chemical entities.

References

  • American Elements. 2-(bromomethyl)-1,1-dichlorocyclopropane | CAS 3591-45-5. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)cyclopropane. [Link]

  • Organic Syntheses. [1.1.1]Propellane. [Link]

  • Alnasleh, B. K., et al. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906–6907. [Link]

  • ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. [Link]

  • Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. [Link]

Sources

Exploratory

The Synthetic Versatility of gem-Dichlorocyclopropanes: A Technical Guide for the Modern Organic Chemist

Abstract The gem-dichlorocyclopropane motif, a seemingly simple three-membered ring adorned with two chlorine atoms on the same carbon, represents a powerhouse of synthetic potential. Its inherent ring strain and the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-dichlorocyclopropane motif, a seemingly simple three-membered ring adorned with two chlorine atoms on the same carbon, represents a powerhouse of synthetic potential. Its inherent ring strain and the presence of the dihalomethyl group endow it with a rich and varied reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of gem-dichlorocyclopropane derivatives in contemporary organic synthesis. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending fundamental principles with practical, field-proven insights and detailed experimental protocols. We will delve into the causal factors behind experimental choices, offering a self-validating system of protocols and supporting key mechanistic claims with authoritative references.

Introduction: The Enduring Appeal of a Strained Ring

The cyclopropane ring, the smallest of the carbocycles, is a recurring structural motif in a wide array of natural products and biologically active molecules. The introduction of a gem-dichloro functionality onto this strained ring system dramatically amplifies its synthetic utility. These derivatives are not merely curiosities of strained ring chemistry; they are versatile building blocks that can be readily prepared and transformed into a diverse range of valuable compounds.[1][2][3] Their significance is underscored by their application in the synthesis of agrochemicals, such as insecticides and fungicides, and their role as pivotal intermediates in the synthesis of natural products and pharmaceuticals.[2] This guide will illuminate the pathways to harness the latent reactivity of gem-dichlorocyclopropanes, transforming them from simple starting materials into complex molecular frameworks.

The Genesis of the gem-Dichlorocyclopropane Ring: Synthetic Methodologies

The cornerstone of utilizing gem-dichlorocyclopropane derivatives is their efficient and reliable synthesis. The most prevalent and practical approach involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene. The choice of dichlorocarbene precursor and reaction conditions is critical and is often dictated by the substrate's sensitivity and the desired scale of the reaction.

Dichlorocarbene Generation: A Comparative Overview

Several methods for generating dichlorocarbene have been developed, each with its own set of advantages and limitations. A summary of the most common methods is presented in Table 1.

MethodDichlorocarbene SourceTypical Base/ConditionsAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC) Chloroform (CHCl₃)50% aq. NaOH, PTC (e.g., TEBAC)Cost-effective, scalable, mild conditionsNot suitable for base-sensitive substrates
Thermal Decomposition Sodium trichloroacetate (Cl₃CCO₂Na)Heat (e.g., in DME)Neutral conditionsRequires elevated temperatures
Low-Valent Titanium Carbon tetrachloride (CCl₄)TiCl₄/LiAlH₄Mild, non-basic conditionsStoichiometric use of titanium reagents
Sulfonium Salts Dichloromethyl(diaryl) sulfonium saltsOrganic base (e.g., DIPEA)Mild, tolerates sensitive functional groupsReagent synthesis required

Table 1: Common Methods for Dichlorocarbene Generation

The Makosza phase-transfer catalysis (PTC) method, utilizing chloroform and a strong aqueous base in the presence of a phase-transfer catalyst, remains a popular choice due to its simplicity and cost-effectiveness.[4] Poly(ethylene glycol) (PEG400) has also been reported as an efficient phase-transfer catalyst for this transformation.[5] For substrates that are sensitive to strongly basic conditions, alternative methods are preferred. The use of low-valent titanium, generated from TiCl₄ and LiAlH₄, offers a milder, non-basic route to gem-dichlorocyclopropanes.[6] More recently, the development of bench-stable dichloromethyl(diaryl) sulfonium salts has provided a valuable tool for the gem-dichlorocyclopropanation of electron-rich olefins under mild, basic conditions.[2]

Experimental Protocol: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane via Phase-Transfer Catalysis

This protocol details the synthesis of a model gem-dichlorocyclopropane derivative from cyclohexene using the PTC method.

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene (1.0 equiv), chloroform (1.5 equiv), and benzyltriethylammonium chloride (0.02 equiv).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 equiv) dropwise over 30 minutes. The reaction is exothermic.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 7,7-dichlorobicyclo[4.1.0]heptane.

The Heart of the Matter: Reactivity and Synthetic Transformations

The synthetic utility of gem-dichlorocyclopropanes stems from their diverse reactivity, which can be broadly categorized into ring-opening reactions, rearrangements, and reductions. The high ring strain and the presence of the two chlorine atoms make the cyclopropane ring susceptible to a variety of transformations.

Ring-Opening Reactions: A Gateway to Acyclic and Larger Ring Systems

The electrocyclic ring-opening of gem-dichlorocyclopropanes is a powerful method for accessing acyclic and larger ring systems. This process can be initiated thermally, by the action of silver(I) salts, or even mechanically.

Under thermal or silver(I)-promoted conditions, gem-dichlorocyclopropanes can undergo a disrotatory ring-opening to form an allylic cation.[7] This highly reactive intermediate can be trapped by nucleophiles, both intermolecularly and intramolecularly, leading to the formation of a variety of products.[1][8] This strategy has been elegantly applied in the synthesis of natural products, such as the synthesis of (±)-γ-lycorane.[9]

Figure 1: General scheme for the ring-opening and nucleophilic trapping of a gem-dichlorocyclopropane.

Recent studies have demonstrated that the ring-opening of gem-dichlorocyclopropanes can also be induced by mechanical force, for example, through sonication or single-molecule force spectroscopy.[10][11][12] Interestingly, the stereochemical outcome of the mechanically induced ring-opening can differ from that of the thermal reaction, providing access to different product isomers.[11][12] This emerging area of mechanochemistry offers exciting new possibilities for controlling chemical reactivity.

The Doering-Moore-Skattebøl Reaction: A Direct Route to Allenes

One of the most synthetically valuable transformations of gem-dihalocyclopropanes is their conversion to allenes, a class of compounds with unique reactivity and applications in organic synthesis. This reaction, often referred to as the Doering-Moore-Skattebøl reaction, typically involves the treatment of a gem-dihalocyclopropane with an alkyllithium reagent.[13][14][15] The reaction is believed to proceed through a carbene intermediate.[13]

Figure 2: The Doering-Moore-Skattebøl reaction for the synthesis of allenes.

Rearrangements and Other Transformations

Beyond ring-opening and allene formation, gem-dichlorocyclopropanes can participate in a variety of other useful transformations. For example, they can be used in the synthesis of cyclopropenones, which are themselves valuable synthetic intermediates.[16] Additionally, reactions with phenols can lead to either substitution products or ring-cleaved acetals, depending on the substituents on the cyclopropane ring. The reaction of gem-dichloro(alkyl)cyclopropanes with nitrosyl chloride-sulfur trioxide complex has been shown to produce alkyl-5-chloroisoxazoles.[17]

Strategic Applications in Complex Molecule Synthesis

The true measure of a synthetic method's value lies in its application to the construction of complex and biologically relevant molecules. gem-Dichlorocyclopropane derivatives have proven to be invaluable building blocks in the synthesis of a wide range of natural products and their analogues.[1][8]

Case Study: Synthesis of (±)-γ-Lycorane

The synthesis of the amaryllidaceae alkaloid (±)-γ-lycorane provides a compelling example of the strategic use of a gem-dichlorocyclopropane intermediate.[9] In this synthesis, a silver(I)-promoted electrocyclic ring-opening of a gem-dibromocyclopropane derivative initiates a cascade reaction involving a π-allyl cation cyclization to construct the core of the natural product. This key step highlights the power of this methodology to rapidly build molecular complexity.

Other Notable Applications

The utility of gem-dihalocyclopropanes extends to the synthesis of various other complex targets. They have been employed in the synthesis of furan derivatives and have been shown to participate in interrupted Nazarov reactions.[7][18] Their ability to be converted into a variety of functional groups makes them highly versatile intermediates in multi-step synthetic sequences.

Conclusion and Future Outlook

gem-Dichlorocyclopropane derivatives have firmly established themselves as versatile and powerful intermediates in organic synthesis. Their ready accessibility through well-established dichlorocarbenation protocols, coupled with their rich and diverse reactivity, ensures their continued importance in the field. From the construction of strained ring systems to their use as precursors for allenes, allylic cations, and a host of other functional groups, the synthetic potential of these seemingly simple molecules is vast.

Future research in this area will likely focus on the development of new, even milder, and more selective methods for their synthesis and transformation. The exploration of their reactivity under mechanochemical conditions is a particularly exciting frontier that promises to unlock novel reaction pathways. As the demand for more efficient and sustainable synthetic methods grows, the strategic application of gem-dichlorocyclopropane derivatives is poised to play an increasingly significant role in the synthesis of the complex molecules that shape our world, from life-saving pharmaceuticals to advanced materials.

References

  • Kharchouf, S., & Ansari, A. (2022). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Analytical and Bioanalytical Electrochemistry, 14(7), 649-666.
  • Mukaiyama, T., et al. (1975). A Novel Method for the Preparation of gem-Dichlorocyclopropane Derivatives. Chemistry Letters, 4(7), 711-712.
  • Wang, Z., Kouznetsova, T. B., & Craig, S. L. (2022). Pulling Outward but Reacting Inward: Mechanically Induced Symmetry-Allowed Reactions of cis- and trans-Diester-Substituted Dichlorocyclopropanes. Synlett, 33(09), 885-889.
  • Banwell, M. G. (n.d.). gem-dihalocyclopropanes as building blocks in natural product synthesis.
  • Mąkosza, M., & Fedorynski, M. (n.d.). Synthesis of gem-dichlorocyclopropanes via addition of dichlorocarbene, generated in the presence of aqueous NaOH and TAA catalyst, to alkenes.
  • Song, Q., et al. (2013). PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene. RSC Advances, 3(42), 19009-19014.
  • Raskil'dina, G. Z., et al. (2021). Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. Pharmacia, 68(2), 461-468.
  • Wang, Z., Kouznetsova, T. B., & Craig, S. L. (2022). Pulling Outward but Reacting Inward: Mechanically Induced Symmetry-Allowed Reactions of cis- And trans-Diester-Substituted Dichlorocyclopropanes. Scholars@Duke.
  • Zlotsky, S. S., et al. (n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Banwell, M. G. (n.d.). gem-Dihalocyclopropanes as Building Blocks in Natural Product Synthesis.
  • Wang, Z., Kouznetsova, T. B., & Craig, S. L. (2022). Pulling Outward but Reacting Inward: Mechanically Induced Symmetry- Allowed Reactions of cis- and trans-Diester. ChemRxiv.
  • Moore, B. J., & Willcox, D. (2025). Dichloromethyl(diaryl)
  • Amarasiri, M. (2021). The Development of New Methodologies for the Synthesis of Biologically Active Compounds. Open Research Repository.
  • Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693.
  • Banwell, M. G., et al. (2000). Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. The Journal of Organic Chemistry, 65(14), 4241-4250.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Parham, W. E., & Schweizer, E. E. (1963). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. The Journal of Organic Chemistry, 28(2), 599-601.
  • Moore, W. R., & Ward, H. R. (1960). The Formation of Allenes from gem-Dihalocyclopropanes by Reaction with Alkyllithium Reagents. The Journal of Organic Chemistry, 25(11), 2073-2073.
  • Fedoryński, M. (2021). gem‐Dichlorocyclopropanation of Dicarbonyl Derivatives. ChemistrySelect, 6(30), 7653-7658.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Jankowski, C., & Le, D. (n.d.). Unusual Rearrangement of Dihalocyclopropanes.
  • Moore, W. R., & Ward, H. R. (1960). The Formation of Allenes from gem-Dihalocyclopropanes by Reaction with Alkyllithium Reagents. Scilit.
  • Dem'yanov, P. I., & Petrosyan, V. S. (1982). gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO3: Synthesis of Alkyl-5-chloroisoxazoles. ChemInform.
  • (2024). Cyclopropenone: A Catalyst for Chemical Methodology Development in Organic Chemistry. Longdom Publishing.

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Foundational

A Comparative Analysis of Gem-dichloro vs. Gem-dibromo Cyclopropane Reactivity: A Technical Guide for Chemical Professionals

Abstract In the landscape of synthetic chemistry, strained ring systems serve as powerful intermediates, capable of undergoing diverse and stereocontrolled transformations. Among these, gem-dihalocyclopropanes are partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic chemistry, strained ring systems serve as powerful intermediates, capable of undergoing diverse and stereocontrolled transformations. Among these, gem-dihalocyclopropanes are particularly valuable building blocks. This in-depth technical guide provides a critical comparison of the reactivity between gem-dichlorocyclopropanes and gem-dibromocyclopropanes. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of reactions to dissect the fundamental electronic and thermodynamic principles governing their reactivity. We will explore how the distinct properties of the carbon-halogen bond influence key transformations, including ring-opening reactions, carbenoid chemistry, and reductions, thereby offering a predictive framework for synthetic planning and methodological optimization.

Foundational Principles: The Halogen's Influence on Reactivity

The observed differences in reactivity between gem-dichloro- and gem-dibromocyclopropanes are not arbitrary; they are deeply rooted in the fundamental properties of the carbon-halogen bond and the stability of the resultant halide anion. Two primary factors dictate the general trend of enhanced reactivity for the bromo-derivatives:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. The average BDE for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is around 327 kJ/mol.[1] This lower energy requirement for C-Br bond cleavage means that reactions where this bond is broken in the rate-determining step will proceed more readily for gem-dibromocyclopropanes.

  • Leaving Group Ability: In many key reactions, particularly ring-opening sequences, a halide ion is expelled. The ability of a species to stabilize the negative charge it accepts upon departure defines its quality as a "leaving group." Bromide (Br⁻) is a larger, more polarizable, and less basic ion than chloride (Cl⁻).[2][3][4] Consequently, Br⁻ is a superior leaving group, facilitating reactions where it is eliminated.[2][3][4]

These two principles form the central thesis of this guide and will be used to rationalize the observed reactivity patterns across various reaction classes.

Comparative Reactivity in Key Synthetic Transformations

The superior reactivity of gem-dibromocyclopropanes is not merely a theoretical curiosity but a practical reality that manifests in a variety of synthetically useful transformations.

Electrocyclic Ring-Opening Reactions

The electrocyclic ring-opening of gem-dihalocyclopropanes to form allyl cations is a cornerstone of their synthetic utility. This process can be initiated thermally, with mechanical force, or, most commonly, by promotion with a Lewis acid, typically a silver(I) salt.[5][6][7][8][9]

The accepted mechanism involves the coordination of the Lewis acid (e.g., Ag⁺) to one of the halogen atoms, which weakens the C-X bond and facilitates its departure. This departure is coupled with a disrotatory opening of the cyclopropane ring to form a stable allyl cation, which can then be trapped by nucleophiles.

G caption Silver(I)-Promoted Ring Opening of gem-Dihalocyclopropanes

Comparative Insights:

Direct kinetic comparisons in the literature consistently demonstrate that gem-dibromocyclopropanes undergo these ring-opening reactions under milder conditions and at faster rates than their dichloro-analogues.

  • Mechanochemical Studies: Groundbreaking work using single-molecule force spectroscopy has provided quantitative evidence for this reactivity difference. These studies revealed that the activation energy for the thermal, force-induced ring-opening of cis-gem-dichlorocyclopropane is approximately 4.5 kcal/mol higher than that for the corresponding cis-gem-dibromocyclopropane.[10] This directly translates to a greater force being required to activate the dichloro-compound compared to the dibromo-compound on the same timescale.[10]

  • Lewis Acid Promotion: In silver(I)-promoted reactions, the combination of the weaker C-Br bond and the better leaving group ability of bromide makes the initial silver-halogen interaction and subsequent C-Br bond heterolysis a much more facile process for gem-dibromocyclopropanes.[5][6][7][8][9] This often results in higher yields and the ability to perform the reaction at lower temperatures.

Formation of Cyclopropylidenes and Allenes

The reaction of gem-dihalocyclopropanes with organolithium reagents, typically methyllithium (MeLi) or n-butyllithium (n-BuLi), is a classical method for generating cyclopropylidenes (or their carbenoid precursors). This process involves a two-step sequence:

  • Halogen-Metal Exchange: The organolithium reagent preferentially attacks the more electropositive halogen atom.

  • α-Elimination: The resulting α-halocyclopropyllithium species is unstable and rapidly eliminates lithium halide to form the cyclopropylidene.

The cyclopropylidene can then undergo various reactions, most notably a spontaneous ring-opening to form an allene.

G caption Reaction of gem-Dibromocyclopropanes with Methyllithium

Comparative Insights:

While both dihalides undergo this transformation, the first step—halogen-metal exchange—is significantly faster for bromides. The C-Br bond is more polarizable and susceptible to nucleophilic attack by the organolithium reagent than the C-Cl bond. This enhanced reactivity means that reactions of gem-dibromocyclopropanes with MeLi can often be performed at very low temperatures (e.g., -78 °C) to generate the intermediate carbenoid, which can then be trapped or allowed to rearrange.[10][11] The corresponding reaction with gem-dichlorocyclopropanes often requires higher temperatures or longer reaction times, which can lead to more side products.

Featuregem-Dichlorocyclopropanegem-DibromocyclopropaneRationale
C-X Bond Strength Higher (~327 kJ/mol)[1]Lower (~285 kJ/mol)[1]Greater orbital overlap in C-Cl
Leaving Group Ability GoodExcellentBr⁻ is a weaker base, more polarizable
Ring-Opening Reactivity Less ReactiveMore ReactiveLower activation energy[10]
Halogen-Metal Exchange SlowerFasterWeaker, more polarizable C-Br bond
Reductive Dehalogenation More DifficultEasierWeaker C-Br bond

Table 1: Summary of Comparative Reactivity

Reductive Dehalogenation

The stepwise or complete removal of halogen atoms is another important transformation. Reagents such as tri-n-butyltin hydride (Bu₃SnH) or reduction with metals (e.g., sodium in alcohol) can be employed.[12][13][14] The first step in a radical reduction with Bu₃SnH involves the abstraction of a halogen atom by the tin radical. Given the significantly lower BDE of the C-Br bond, this abstraction is kinetically favored for gem-dibromocyclopropanes. This allows for more controlled, stepwise reductions and often proceeds under milder conditions than the reduction of the more robust C-Cl bonds.[13][14]

Experimental Protocols: A Comparative Example

To illustrate the practical implications of these reactivity differences, we present generalized protocols for a common transformation: the synthesis of an allene from a tetrasubstituted alkene.

Protocol 3.1: Dibromocyclopropanation and Allene Formation

Step 1: Synthesis of the gem-Dibromocyclopropane

  • To a stirred, biphasic mixture of the alkene (1.0 eq) and bromoform (2.0 eq) in dichloromethane (DCM), add a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq).

  • Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting alkene.

  • Work up by separating the layers, extracting the aqueous phase with DCM, and washing the combined organic layers with brine. Dry over MgSO₄, filter, and concentrate in vacuo. The crude gem-dibromocyclopropane is often used without further purification.

Step 2: Conversion to the Allene

  • Dissolve the crude gem-dibromocyclopropane (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of methyllithium (1.1 eq) in diethyl ether dropwise via syringe.

  • Stir the reaction at -78 °C for 1-2 hours. The reaction can be monitored by TLC or GC-MS.

  • Quench the reaction at low temperature by the slow addition of water.

  • Warm to room temperature, separate the layers, and extract the aqueous phase with diethyl ether.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting allene by column chromatography.

Protocol 3.2: Dichlorocyclopropanation and Allene Formation

The synthesis of the gem-dichlorocyclopropane follows a similar procedure to 3.1, substituting bromoform with chloroform. However, the subsequent conversion to the allene typically requires more forcing conditions.

Step 2 (Comparative): Conversion to the Allene

  • The reaction setup is identical.

  • The addition of methyllithium is performed as described.

  • Following addition, the reaction may require warming from -78 °C to 0 °C or even room temperature to proceed at a reasonable rate. This increased temperature can sometimes lead to a less clean reaction profile.

The necessity for higher temperatures in the case of the gem-dichloro-derivative is a direct consequence of the stronger C-Cl bond and the slower rate of chlorine-metal exchange.

Conclusion and Outlook

The evidence presented in this guide unequivocally establishes that gem-dibromocyclopropanes are more reactive than their gem-dichloro counterparts across a range of synthetically important transformations. This heightened reactivity is a direct consequence of the weaker carbon-bromine bond and the superior leaving group ability of the bromide anion.

For the practicing chemist, this understanding provides a powerful tool for reaction design. When seeking to perform ring-opening reactions, allene syntheses, or selective reductions under the mildest possible conditions, gem-dibromocyclopropanes are the substrates of choice. Conversely, the greater stability of gem-dichlorocyclopropanes can be leveraged when the cyclopropane ring is intended to be a stable feature of a molecule or when it needs to survive reaction conditions that would cleave a dibromo-analogue. A recent study, for instance, demonstrated the selective heterocyclization of a bromofluorocyclopropane moiety while an adjacent dichlorocyclopropane ring remained intact, perfectly illustrating the potential for orthogonal reactivity.[2]

As the demand for complex, three-dimensional molecules in drug discovery and materials science continues to grow, a nuanced understanding of the reactivity of strained-ring intermediates is paramount. The principles and examples outlined herein provide a solid foundation for harnessing the distinct and predictable chemical behaviors of gem-dichloro- and gem-dibromocyclopropanes.

References

  • de Meijere, A. (Ed.). (2000). Small Ring Compounds in Organic Synthesis IV. Springer.
  • Banwell, M. G., et al. (1998). Ring-fused gem-dibromocyclopropanes as precursors to enantiomerically pure D- and L-series 3-deoxy- and 2-amino-2,3-dideoxyaldohexose derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 2217-2226.
  • Fry, A. J., & Moore, R. H. (1976). Stereoselective electrochemical reduction of geminal dihalocyclopropanes. The Journal of Organic Chemistry, 41(10), 1863-1865.
  • Skattebøl, L., et al. (1986). Chemistry of gem-Dihalocyclopropanes. XXII. Intramolecular Addition of Cyclopropylidenes to Aliphatic and Aromatic Double Bonds. Acta Chemica Scandinavica B, 40, 782-790.
  • Skattebøl, L., Stenstrøm, Y., & Stjerna, M. B. (1989). Chemistry of gem-Dihalocyclopropanes. Part 23. Reaction of Some gem-Dibromocyclopropyl Acetals with Methyllithium. Acta Chemica Scandinavica, 43, 671-676.
  • Banwell, M. G., et al. (2000). Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. The Journal of Organic Chemistry, 65(14), 4241-4250.
  • Khusnutdinov, R. I., et al. (2024). Switchable Divergent Electrochemical Hydrodehalogenation of gem-Dihalocyclopropanes. The Journal of Organic Chemistry.
  • Various Authors. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Various Authors. (2018). How does ring size affect SN2 reactions? Chemistry Stack Exchange. [Link]

  • Various Authors. (2020). Better Leaving Group: Bromide VS Chloride. Reddit. [Link]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.
  • Amarasiri, M. (2021). The Development of New Methodologies for the Synthesis of Biologically Active Compounds.
  • Banwell, M. G., & McRae, K. J. (2001). Electrocyclic Ring-Opening Reactions of gem-Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds. Current Organic Chemistry, 5(8), 837-858.
  • Seyferth, D., Yamazaki, H., & Alleston, D. L. (1963). Stepwise Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride. The Journal of Organic Chemistry, 28(3), 703-706.
  • Jankowski, C., et al. (2009). Unusual Rearrangement of Dihalocyclopropanes. Arkivoc, 2009(11), 28-41.
  • Mortensen, M., Schmitt, A. C., & O'Doherty, G. A. (2006). A Diastereoselective Silver(I)
  • Wikipedia contributors. (2024). Leaving group. Wikipedia, The Free Encyclopedia.
  • O'Doherty, G. A., & Mortensen, M. (2006). A DIASTEREOSELECTIVE SILVER(I) PROMOTED GEM- DIBROMOCYCLOPROPANE RING OPENING REACTION VIA AN ANCHIMERIC ASSISTED TRANSANNULAR B. HETEROCYCLES, 67(2), 721-729.
  • LibreTexts Chemistry. (2019). 8.5: Leaving Groups.
  • Skattebøl, L., & Stenstrøm, Y. (1989). Chemistry of Gem-Dihalocyclopropanes. XXIII. Reaction of Some Gem-Dibromocyclopropyl Acetals With Methyllithium. Acta Chemica Scandinavica, 43, 671-676.
  • LibreTexts Chemistry. (2023).
  • University of Calgary. (n.d.). Organolithium reagents.
  • Kirmse, W., & Schütte, H. (1971). Thermal rearrangement of alkoxycyclopropanes.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Gronert, S. (2004). Strain energy of small ring hydrocarbons. Influence of C-H bond dissociation energies. The Journal of Organic Chemistry, 69(8), 2845-2852.

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Exploratory

Architecting the Triangle: Novel Cyclopropane Scaffolds in Next-Gen Agrochemicals

Executive Summary The agrochemical industry is currently navigating a "molecular obesity" crisis—where increasing potency often correlates with unacceptably high molecular weights and lipophilicity. The cyclopropane moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The agrochemical industry is currently navigating a "molecular obesity" crisis—where increasing potency often correlates with unacceptably high molecular weights and lipophilicity. The cyclopropane moiety offers a solution: a "rigidified" escape from flatland. This guide analyzes the deployment of novel cyclopropane scaffolds—specifically trifluoromethylated and spiro-cyclic variants—to enhance metabolic stability, improve target engagement via conformational restriction, and serve as phenyl bioisosteres. We focus on the transition from simple pyrethroids to complex Succinate Dehydrogenase Inhibitors (SDHIs) and provide actionable synthetic protocols for chiral scaffold construction.

The Structural Imperative: Geometry as Function

The "Walsh Orbital" Effect & Bioisosterism

The cyclopropane ring is not merely a spacer; it is an electronic modulator. The C-C bonds possess significant


-character (approx. 

hybridization), creating "banana bonds" or Walsh orbitals that can conjugate with adjacent

-systems.
  • Phenyl Bioisosterism: The cyclopropane ring mimics the electronic demand of a benzene ring but reduces the lipophilicity (LogP) and molecular weight.

  • Conformational Locking: Unlike flexible alkyl chains, the triangular core locks substituents into vectors that match enzyme binding pockets (e.g., the ubiquinone binding site in Complex II).

  • Metabolic Blocking: Replacing a gem-dimethyl group with a cyclopropane ring prevents oxidation at the methyl positions, a common clearance route for cytochrome P450 enzymes.

Decision Logic: When to Deploy Cyclopropanes

The following decision tree illustrates the rationale for selecting a cyclopropane scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Optimization Target Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solublity / High LogP? Start->Issue2 Action1 Strategy: Block Labile Sites Issue1->Action1 Yes Action2 Strategy: Saturation (Fsp3) Issue2->Action2 Yes Sol1 Replace gem-dimethyl with Cyclopropane Action1->Sol1 Sol2 Replace Phenyl with Cyclopropane Action2->Sol2 Adv1 Outcome: Blocks CYP450 oxidation Sol1->Adv1 Adv2 Outcome: Retains vector, Lowers MW Sol2->Adv2

Figure 1: Strategic decision tree for incorporating cyclopropane scaffolds during agrochemical lead optimization.

Functional Class Integration: SDHI Fungicides

The most successful modern application of novel cyclopropanes is in Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target the ubiquinone-binding site (Q-site) of mitochondrial Complex II.

The Pharmacophore Architecture

Current generation SDHIs (e.g., Sedaxane, Isopyrazam) utilize a trans-cyclopropane linker to connect a hydrophilic "warhead" (usually a pyrazole-4-carboxamide) to a lipophilic "tail."

  • The Linker Role: The cyclopropane ring rigidly orients the lipophilic tail into the hydrophobic pocket of the enzyme.

  • Stereochemical Criticality: The biological activity is often stereospecific. For example, in many SDHIs, the trans-isomer is significantly more potent than the cis-isomer because it mimics the extended conformation of the natural ubiquinone substrate.

Case Study: Sedaxane vs. Isopyrazam
  • Sedaxane: Features a trans-2-phenylcyclopropyl moiety. The cyclopropane acts as a rigid spacer that positions the phenyl ring to engage in

    
     stacking or hydrophobic interactions within the binding pocket.
    
  • Isopyrazam: Utilizes a benzonorbornene system (fused cyclopropane). This extreme rigidity leads to high potency but requires complex stereoselective synthesis.

Synthetic Architectures: Accessing the "Novel"

To move beyond simple pyrethroids, researchers are focusing on Trifluoromethyl-cyclopropanes (


-CP). The combination of the fluorine atom (metabolic stability, lipophilicity modulation) and the strained ring is highly desirable but synthetically challenging.
Advanced Methodology: Rhodium-Catalyzed Carbene Transfer

The most robust method for generating chiral


-cyclopropanes is the reaction of trifluorodiazoethane (

) with alkenes, catalyzed by chiral Dirhodium(II) complexes.

Why this method?

  • Safety: In situ generation of diazo species avoids handling explosive isolable intermediates.

  • Stereocontrol: Ligands like adamantylglycine (in Rh2(S-PTAD)4) create a "chiral pocket" that forces the carbene addition to occur on one face of the alkene.

Rh_Catalysis Cat Rh(II) Catalyst Carbene Rh-Carbene Intermediate Cat->Carbene + Diazo Diazo CF3-Diazo Precursor Diazo->Carbene - N2 Product Chiral CF3-Cyclopropane Carbene->Product + Alkene Alkene Substrate (Alkene) Product->Cat Regeneration N2 N2 (Gas)

Figure 2: Catalytic cycle for the Rh(II)-mediated synthesis of trifluoromethyl-cyclopropanes.

Experimental Protocol: Enantioselective Synthesis of a -Cyclopropane Scaffold

Objective: Synthesis of (1R, 2R)-1-trifluoromethyl-2-phenylcyclopropane (a model scaffold for SDHI analogs). Standard: >90% Yield, >95% ee.

Materials & Reagents
  • Substrate: Styrene (1.0 equiv).

  • Reagent: 2,2,2-Trifluoroethylamine hydrochloride (precursor to diazo).

  • Catalyst:

    
     (Tetrakis[N-phthaloyl-(S)-adamantylglycinato] dirhodium) - 1 mol%.
    
  • Oxidant: Sodium Nitrite (

    
    ) for in-situ diazotization.
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried Schlenk flask, dissolve

      
       (0.01 equiv) in anhydrous DCM under Argon.
      
    • Add Styrene (1.0 equiv). Cool the mixture to 0°C.

  • In-Situ Diazo Generation (The "Safe" Route):

    • Note: Trifluorodiazoethane is volatile and toxic. Generate in situ.

    • Add 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) to the reaction vessel.

    • Add a minimal amount of water (0.5 mL per mmol substrate) to dissolve the amine salt.

    • Slowly add

      
       (1.5 equiv) dissolved in water dropwise over 30 minutes. The aqueous layer will turn pale yellow.
      
  • Cyclopropanation:

    • Allow the reaction to warm to room temperature and stir vigorously for 12 hours. The biphasic nature requires high stir rates (1000 rpm) to ensure phase transfer of the diazo species into the organic layer where the Rh-catalyst resides.

    • Monitoring: Check consumption of styrene via TLC (Hexane/EtOAc 9:1). Look for the appearance of a new spot with high

      
      .
      
  • Work-up & Purification:

    • Separate phases. Extract aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate carefully (product may be volatile).
      
    • Purification: Flash column chromatography on silica gel using 100% Pentane grading to 5%

      
      /Pentane.
      
  • Validation (Self-Validating Metrics):

    • 
       NMR:  Look for a doublet at 
      
      
      
      ppm.
    • 
       NMR:  Diagnostic cyclopropyl protons appear upfield (
      
      
      
      1.0 - 2.5 ppm). The coupling constants (
      
      
      ) will distinguish cis (larger
      
      
      ) vs trans (smaller
      
      
      ).
    • Chiral HPLC: Use a Chiralcel OD-H column to determine ee%.

Metabolic Stability & Toxicology Profile

The "Ames" Risk

Historically, cyclopropanes (especially cyclopropylamines) were flagged for potential genotoxicity (Ames positive).

  • Mechanism: Single-electron transfer (SET) oxidation can open the ring, generating a reactive radical species that alkylates DNA.

  • Mitigation: The "Novel" scaffolds discussed here (e.g.,

    
    -cyclopropanes, Cyclopropyl-amides) are electronically deactivated. The electron-withdrawing nature of the 
    
    
    
    group or the carbonyl (in amides) raises the oxidation potential, preventing ring opening.
Comparative Stability Data
Scaffold TypeMetabolic Stability (

Microsomes)
Ames LiabilityApplication
Cyclopropyl-amine Low (< 15 min)High (Ring opening)Avoid (unless substituted)
Cyclopropyl-ether Moderate (30-60 min)LowHerbicides (PPO inhibitors)
Cyclopropyl-amide High (> 120 min)NegligibleSDHI Fungicides

-Cyclopropane
Very High (> 240 min)NegligibleNext-Gen Bioisosteres

References

  • Ahunovych, V., et al. (2023).[1] "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." Journal of Organic Chemistry. Link

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters. Link

  • Wessjohann, L. A., et al. (2003).[3] "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chemical Reviews. Link

  • Syngenta Crop Protection. (2020). "The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex." Pest Management Science. Link

  • Hypha Discovery. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. Link

  • BenchChem. (2025).[4] "Fluorocyclopropane as a Bioisostere in Medicinal Chemistry." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Bromomethyl)-1,1-dichlorocyclopropane via Phase-Transfer Catalysis

Executive Summary & Strategic Context The synthesis of 2-(bromomethyl)-1,1-dichlorocyclopropane represents a critical transformation in the construction of functionalized cyclopropanes, serving as a pivotal intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 2-(bromomethyl)-1,1-dichlorocyclopropane represents a critical transformation in the construction of functionalized cyclopropanes, serving as a pivotal intermediate for pyrethroid insecticides and conformationally restricted amino acid analogs.

While classical carbene generation utilizes potassium tert-butoxide under strictly anhydrous conditions, this protocol utilizes Phase-Transfer Catalysis (PTC) —specifically the Makosza interfacial mechanism . This approach offers superior scalability, moisture tolerance, and atom economy compared to traditional solvated base methods.

Why This Protocol?
  • Operational Simplicity: Eliminates the need for pyrophoric bases and anhydrous solvents.

  • Chemo-selectivity: The use of 50% NaOH minimizes the hydrolysis of the sensitive allyl bromide substrate, a common failure mode in dilute aqueous systems.

  • Scalability: The biphasic system manages the exotherm effectively, making it suitable for scale-up from gram to kilogram quantities.

Mechanistic Insight: The Makosza Interface

Understanding the causality of this reaction is essential for troubleshooting. Unlike homogeneous reactions, the deprotonation of chloroform does not occur in the bulk aqueous phase.

  • Interfacial Deprotonation: The hydroxide ion (

    
    ) resides in the aqueous phase and is too hydrophilic to migrate into the organic layer. Deprotonation of chloroform (
    
    
    
    ) occurs at the interface between the 50% NaOH and the organic solvent.
  • Ion Exchange: The Phase Transfer Catalyst (

    
    ), typically a quaternary ammonium salt, exchanges its chloride anion for the trichloromethyl anion (
    
    
    
    ) at the interface.
  • Carbene Generation: The lipophilic ion pair [

    
    ] migrates into the bulk organic phase. Here, it loses a chloride ion to form the active species, dichlorocarbene (
    
    
    
    )
    .
  • Cyclopropanation: The electrophilic carbene adds to the electron-rich alkene (allyl bromide) in a concerted [2+1] cycloaddition.

Pathway Visualization

MakoszaMechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (CHCl3 + Substrate) NaOH NaOH (Conc.) OH_interface OH- (Interface) NaOH->OH_interface Deprotonation Deprotonation CHCl3 -> CCl3- OH_interface->Deprotonation IonExchange Ion Exchange Q+Cl- <-> Q+CCl3- Deprotonation->IonExchange CCl3- formed Q_CCl3 [Q+ CCl3-] IonExchange->Q_CCl3 Transport Carbene :CCl2 (Dichlorocarbene) Q_CCl3->Carbene - Q+Cl- Product 2-(Bromomethyl)- 1,1-dichlorocyclopropane Carbene->Product + Allyl Bromide AllylBromide Allyl Bromide AllylBromide->Product

Figure 1: The Makosza interfacial mechanism showing the transport of the trichloromethyl anion via the quaternary ammonium catalyst.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
Allyl Bromide Substrate1.0Lachrymator. Distill if brown/yellow.
Chloroform Reagent/Solvent4.0 - 5.0Stabilized with ethanol is acceptable.
NaOH (50% w/w) Base4.0 (molar)Must be concentrated to limit water activity.
TEBA Catalyst0.01 - 0.02Benzyltriethylammonium chloride.
Dichloromethane ExtractionN/AFor workup.

Equipment:

  • 3-neck round bottom flask (RBF).

  • Mechanical stirrer (Overhead stirring is mandatory ; magnetic stirring is insufficient for the required interfacial surface area).

  • Reflux condenser.

  • Pressure-equalizing addition funnel.

  • Ice/Salt bath (-10°C capacity).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip the 3-neck RBF with the mechanical stirrer, thermometer, and addition funnel.

  • Charge the flask with Allyl Bromide (1.0 equiv), Chloroform (4.0 equiv), and TEBA (1 mol%).

  • Initiate vigorous stirring. The mixture should be a clear solution.

Step 2: Base Addition (The Critical Step)

  • Cool the organic mixture to 0–5°C using an ice bath.

  • Place 50% NaOH (4.0 equiv) in the addition funnel.

  • Dropwise Addition: Add the NaOH slowly.

    • Control: Monitor internal temperature. Do not allow it to exceed 20°C. The reaction is highly exothermic.

    • Observation: The mixture will turn into a thick, opaque emulsion.

Step 3: Reaction Maintenance

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C).

  • Maintain vigorous stirring for 3–5 hours.

    • Note: If stirring stops, the reaction halts immediately.

  • Monitoring: Check progress via GC or TLC (Silica, Hexane/EtOAc 9:1). Look for the disappearance of allyl bromide.[1]

Step 4: Quench and Workup

  • Cool the mixture back to 5°C.

  • Slowly add water (approx. 2x volume of reaction mix) to dissolve the salts and break the emulsion.

  • Separate the layers. The lower layer is the organic product/chloroform.

  • Extract the aqueous layer twice with Dichloromethane (DCM) .

  • Combine organic layers and wash sequentially with:

    • Water (1x)

    • 1M HCl (1x, to neutralize residual base)

    • Brine (1x)

  • Dry over anhydrous

    
     and filter.
    

Step 5: Purification

  • Remove solvent (chloroform/DCM) via rotary evaporation.

  • Vacuum Distillation: Purify the residue under reduced pressure.

    • Target: 2-(bromomethyl)-1,1-dichlorocyclopropane boils at approx. 70–72°C at 15 mmHg (values may vary based on vacuum strength).

    • Yield: Expect 60–75%.

Workflow Diagram

ProtocolFlow Setup Setup: Allyl Bromide + CHCl3 + TEBA (Vigorous Stirring) Addition Addition: 50% NaOH (Temp < 20°C) Setup->Addition Cool to 0°C Reaction Reaction: 3-5 Hours @ RT (Monitor GC) Addition->Reaction Exotherm Control Quench Quench: Add Water Separate Phases Reaction->Quench Completion Workup Workup: Wash (H2O, HCl, Brine) Dry (MgSO4) Quench->Workup Extract w/ DCM Purification Purification: Vacuum Distillation Workup->Purification Concentrate

Figure 2: Operational workflow for the synthesis, highlighting critical control points.

Process Safety & Hazard Analysis

This protocol involves high-energy intermediates and toxic alkylating agents. Adherence to these safety standards is non-negotiable.

HazardRisk DescriptionMitigation Strategy
Allyl Bromide Potent lachrymator and alkylating agent. Causes severe burns and respiratory damage.Handle only in a fume hood. Use Silver Shield/Laminate gloves (Nitrile provides limited protection).
Dichlorocarbene Generated in situ, but thermal runaway can lead to rapid solvent boiling.Strict temperature control during NaOH addition. Ensure reflux condenser is active.
Chloroform Suspected carcinogen; forms phosgene if exposed to light/air for long periods.Use fresh or stabilized chloroform. Store in dark.
Emulsion Thick emulsions can trap heat (hot spots).Use a high-torque mechanical stirrer, not a magnetic stir bar.

Characterization & Data Validation

To validate the synthesis, compare your isolated product against these standard parameters.

Physical Properties
  • Appearance: Clear, colorless to pale yellow liquid.

  • Boiling Point: ~70–72°C @ 15 mmHg.

  • Density: ~1.58 g/mL.

Spectroscopic Data (Expected)

 NMR (400 MHz, 

):
The spectrum is distinct due to the rigidity of the cyclopropane ring and the diastereotopic protons.
  • 
     3.40 – 3.65 ppm (m, 2H):  The 
    
    
    
    methylene protons. Often appears as a complex multiplet or doublet of doublets due to proximity to the chiral center.
  • 
     1.90 – 2.10 ppm (m, 1H):  The cyclopropane ring proton (
    
    
    
    ) on the carbon bearing the bromomethyl group.
  • 
     1.30 – 1.60 ppm (m, 2H):  The cyclopropane ring methylene protons (
    
    
    
    ). These will show geminal coupling and vicinal coupling to
    
    
    .

 NMR (100 MHz, 

):
  • 
     ~62 ppm:  Quaternary carbon (
    
    
    
    ).
  • 
     ~32 ppm: 
    
    
    
    .
  • 
     ~29 ppm:  Cyclopropane 
    
    
    
    .
  • 
     ~23 ppm:  Cyclopropane 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Stirring was insufficient.The reaction occurs only at the interface. Switch to an overhead mechanical stirrer with a larger paddle.
Recovered Starting Material Catalyst failure or "poisoning".[2]Ensure TEBA is dry.[3] Avoid iodide-containing catalysts (e.g., TBAI) as iodide can sometimes inhibit carbene transfer in specific contexts.
Product is Dark/Tarry Polymerization of carbene.[4]Addition of NaOH was too fast, causing local overheating. Slow down addition and improve cooling.
Hydrolyzed Product (Alcohol) Base concentration too low.Ensure NaOH is 50% .[5] Dilute NaOH favors hydrolysis of the bromide over carbene addition.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[6] Tetrahedron Letters, 10(53), 4659–4662.

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. Angewandte Chemie International Edition, 13(3), 170–179.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4739582, 2-(Bromomethyl)-1,1-dichlorocyclopropane.[7]

  • Organic Syntheses. (1976). Phenyl(trichloromethyl)mercury (Use of Phase Transfer Catalysis for Dichlorocarbene generation comparison). Org.[8][9] Synth. 56, 83. (Cited for comparative procedural context on carbene generation).

Sources

Application

preparation of vinyl cyclopropanes from bromomethyl precursors

Application Note: Strategic Synthesis of Vinyl Cyclopropanes via Bis-Alkylation -1,4-Dibromobut-2-ene Executive Summary Vinyl cyclopropanes (VCPs) are privileged structural motifs in drug discovery, serving as high-energ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Vinyl Cyclopropanes via Bis-Alkylation


-1,4-Dibromobut-2-ene

Executive Summary

Vinyl cyclopropanes (VCPs) are privileged structural motifs in drug discovery, serving as high-energy pharmacophores and versatile synthetic intermediates. Their inherent ring strain (


27 kcal/mol) combined with the vinyl group's 

-system enables powerful transformations, most notably the Rh(I)-catalyzed [5+2] cycloaddition to access seven-membered rings found in terpenes and azulenes.

This guide details the industry-standard protocol for synthesizing VCP diesters using


-1,4-dibromobut-2-ene  as the electrophilic "bromomethyl" precursor. Unlike transition-metal-catalyzed couplings which can be cost-prohibitive on scale, this classical bis-alkylation offers a robust, scalable, and atom-economical route suitable for early-phase drug development.

Mechanistic Principles

The formation of the cyclopropane ring from 1,4-dibromobut-2-ene and a malonate nucleophile proceeds via a sequential dialkylation mechanism. Understanding the kinetics of the second step (ring closure) vs. intermolecular polymerization is critical for high yields.

  • Activation: The base deprotonates the dimethyl malonate to form a stabilized enolate.

  • First Alkylation (

    
    ):  The enolate attacks the primary bromide of the 
    
    
    
    -1,4-dibromobut-2-ene. This is an allylic substitution.
  • Second Activation: The remaining acidic proton on the mono-alkylated intermediate is removed by the excess base.

  • Intramolecular Cyclization (

    
    ):  The resulting anion attacks the 
    
    
    
    -carbon (relative to the new bond), displacing the second bromide and closing the three-membered ring.

Note on Stereochemistry: The


-configuration of the alkene precursor is essential. While the reaction can yield mixtures, the 

-precursor generally favors the formation of the trans-vinyl cyclopropane due to steric minimization during the transition state of the ring-closing step.
Pathway Visualization

VCP_Mechanism Start Dimethyl Malonate + Base (NaH) Enolate1 Enolate Anion Start->Enolate1 Deprotonation Intermed Mono-alkylated Intermediate Enolate1->Intermed SN2 Attack on Precursor Precursor (E)-1,4-Dibromobut-2-ene Precursor->Intermed Electrophile Anion2 Intermediate Anion Intermed->Anion2 2nd Deprotonation Product Vinyl Cyclopropane (VCP) Anion2->Product Intramolecular Ring Closure

Figure 1: Sequential bis-alkylation mechanism. The intramolecular cyclization is the rate-determining step for product isolation vs. polymerization.

Detailed Protocol: Synthesis of Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate

Target Molecule: Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate Precursor:


-1,4-dibromobut-2-ene (CAS: 821-06-7)
Scale:  20 mmol (scalable to >1 mol)
Reagents & Equipment
  • Nucleophile: Dimethyl malonate (2.64 g, 20 mmol)

  • Electrophile:

    
    -1,4-dibromobut-2-ene (4.28 g, 20 mmol)
    
  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.76 g, 44 mmol, 2.2 equiv)

  • Solvent: Anhydrous THF (100 mL) or DMF (for faster rates)

  • Quench: Saturated aq. Ammonium Chloride (

    
    )
    
  • Safety: 1,4-dibromobut-2-ene is a severe lachrymator . All operations must occur in a functioning fume hood.

Step-by-Step Methodology
  • Base Preparation (0:00 - 0:30):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add NaH (1.76 g, 60%). Wash twice with anhydrous hexanes (10 mL) to remove mineral oil if high purity is required (decant carefully).

    • Suspend the washed NaH in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Nucleophile Formation (0:30 - 1:00):

    • Add dimethyl malonate (2.64 g) dropwise over 15 minutes.

    • Observation: Vigorous hydrogen gas evolution.

    • Stir at 0 °C for 15 minutes, then warm to room temperature (RT) for 15 minutes to ensure complete deprotonation. The solution should become clear or slightly cloudy.

  • Electrophile Addition (1:00 - 3:00):

    • Dissolve

      
      -1,4-dibromobut-2-ene (4.28 g) in THF (20 mL).
      
    • Crucial Step: Add the dibromide solution slowly to the malonate enolate over 30 minutes.

    • Why? Slow addition maintains a high concentration of enolate relative to the alkylating agent, favoring the intramolecular cyclization over intermolecular polymerization (oligomerization).

  • Reaction & Cyclization (3:00 - 6:00):

    • Stir the mixture at RT for 3-4 hours.

    • Monitoring: Check via TLC (20% EtOAc/Hexanes). The starting malonate (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
    • Note: If reaction is sluggish, heat to 50 °C for 1 hour.

  • Workup & Isolation:

    • Cool to 0 °C. Quench carefully with sat.

      
       (20 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine (50 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • For high purity: Vacuum distillation (bp

      
       80-85 °C at 0.5 mmHg) or Flash Chromatography (Silica, 10% EtOAc/Hexanes).
      

Optimization & Troubleshooting

The choice of solvent and base dramatically affects the ratio of VCP (desired) to alkylated acyclic byproducts.

VariableConditionOutcomeRecommendation
Base NaH (2.2 eq)High yield, clean reaction.Preferred for research scale.
Base NaOMe / MeOHCheaper, scalable, but transesterification possible.Preferred for Kg scale .
Base

/ DMSO
Milder, but slower reaction rates.Use for sensitive substrates.
Solvent THFModerate rate, easy workup.Standard.
Solvent DMFFast rate (

acceleration), harder to remove.
Use if THF fails.
Temp >60 °CIncreased polymerization risk.Keep <50 °C.
Experimental Workflow Logic

Workflow Setup Anhydrous Setup (N2 atm, 0°C) BaseAdd Add NaH + Malonate (Form Enolate) Setup->BaseAdd AddElec Slow Addition of 1,4-dibromobut-2-ene BaseAdd->AddElec Monitor TLC Check (Disappearance of SM) AddElec->Monitor Decision Complete? Monitor->Decision Heat Heat to 50°C Decision->Heat No Quench Quench (NH4Cl) & Extraction Decision->Quench Yes Heat->Monitor

Figure 2: Decision tree for reaction monitoring and temperature management.

Safety & Handling (Critical)

  • 1,4-Dibromobut-2-ene: This compound is a potent alkylating agent and a lachrymator (tear gas agent).

    • Containment: Weigh and dissolve inside a fume hood.

    • Decontamination:[1] Rinse all glassware with a dilute solution of ethanolic KOH or NaOH before removing from the hood to destroy residual alkyl halides.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Keep a container of sand or Class D extinguisher nearby.

References

  • Kierstead, R. W.; Linstead, R. P.; Weedon, B. C. L. (1952). "Anodic Syntheses. Part VI. Chain Extension of Fatty Acids by the Kolbe Reaction." Journal of the Chemical Society, 3610-3621.[2] (Foundational work on VCP synthesis via malonates).

  • Wender, P. A.; Takahashi, H.; Witulski, B. (1995). "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings." Journal of the American Chemical Society, 117(16), 4720–4721. (Application of VCPs).

  • Organic Syntheses. (1988). "Cyclopropanecarboxylic acid, 2-vinyl-, ethyl ester." Organic Syntheses, Coll. Vol. 6, p. 1037. (Verified protocol for similar VCPs).

  • BenchChem. (2025).[3] "Safe Disposal and Handling of 1,4-dibromo-2-butene." (Safety Data Reference).

Sources

Method

Application Note: Strategic Synthesis of Cyclopropylmethylamines from Bromomethyl Cyclopropanes

Executive Summary & Strategic Rationale The cyclopropylmethylamine (CPMA) motif is a privileged pharmacophore in medicinal chemistry, offering unique metabolic stability and conformational rigidity compared to acyclic al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclopropylmethylamine (CPMA) motif is a privileged pharmacophore in medicinal chemistry, offering unique metabolic stability and conformational rigidity compared to acyclic alkyl amines. However, synthesizing CPMAs from (bromomethyl)cyclopropane (BMCP) presents a classic "organic chemistry trap."

The Trap: BMCP is a neopentyl-like primary halide.

  • Steric Hindrance: The

    
    -branching of the cyclopropane ring significantly retards 
    
    
    
    attack.
  • Electronic Instability: If forced under ionizing conditions (

    
    ), the resulting cyclopropylcarbinyl cation  undergoes an extremely rapid rearrangement (
    
    
    
    ) to cyclobutyl or homoallyl systems (see Diagram 1).

The Solution: Successful amination requires a strictly bimolecular (


) trajectory using high-nucleophilicity reagents in polar aprotic solvents, followed by non-acidic deprotection/reduction to preserve ring integrity.

This guide details two validated protocols:

  • The Azide-Staudinger Route (Recommended): High-yielding, mild conditions, scalable.

  • The Modified Gabriel Synthesis: Robust, best for simple substrates, avoids azides.

Mechanistic Insight: The "Danger Zone"

To ensure success, one must understand the failure modes. The cyclopropyl group stabilizes adjacent carbocations (


 hyperconjugation), but this stabilization comes at the cost of ring integrity.
Diagram 1: Reaction Manifolds of Bromomethyl Cyclopropane

Reaction_Pathways Start Bromomethyl Cyclopropane Cation Cyclopropylcarbinyl Cation (Intermed.) Start->Cation Weak Nuc Protic Solvent Lewis Acids SN2 Direct Substitution (SN2) Start->SN2 Strong Nuc Polar Aprotic Solvent Rearrange Ring Expansion/ Opening Cation->Rearrange Fast Rearrangement Target Cyclopropylmethylamine (Target) SN2->Target Deprotection Waste Cyclobutanol / Homoallyl derivatives Rearrange->Waste Trapping

Caption: Divergence of reaction pathways. The red path represents the cationic rearrangement trap, while the green path represents the desired


 trajectory.

Protocol A: The Azide-Staudinger Route (Recommended)

This method is superior for most applications because it avoids the harsh acidic or basic hydrolysis steps of the Gabriel synthesis, which can degrade sensitive substrates.

Phase 1: Nucleophilic Substitution ( )

Objective: Displace bromide with azide without ionizing the C-Br bond.

  • Reagents: Sodium Azide (

    
    ), DMSO (anhydrous).
    
  • Critical Parameter: Temperature control. While heat is needed to overcome steric hindrance, excessive heat (>90°C) risks elimination or azide decomposition.

Phase 2: Staudinger Reduction

Objective: Reduce the azide to the amine under neutral conditions.

  • Reagents: Triphenylphosphine (

    
    ), THF, Water.[1]
    
  • Mechanism: Formation of a phosphazide, rearrangement to an iminophosphorane (

    
    ), and hydrolysis to amine + 
    
    
    
    .[2]
Detailed Workflow
StepOperationCritical Notes
1. Azidation Dissolve BMCP (1.0 eq) in DMSO (0.5 M concentration). Add

(1.2 eq).
Safety: Azides are shock-sensitive. Use a blast shield. DMSO facilitates

via "naked anion" effect.
2. Reaction Stir at 60°C for 12–16 hours. Monitor by TLC/GC.Do not reflux. If conversion is slow, add catalytic NaI (Finkelstein condition) to generate the more reactive iodide in situ.
3. Workup Dilute with

, extract with

. Wash organic layer with brine.
Caution: The intermediate (azidomethyl)cyclopropane is potentially explosive if distilled to dryness. Keep in solution.
4. Reduction To the ether/THF solution, add

(1.1 eq) at 0°C. Warm to RT (1 hr).

gas evolution will be observed. Ensure proper venting.
5. Hydrolysis Add

(5 eq) and stir at RT for 12 hours.
This hydrolyzes the iminophosphorane to the amine.
6.[3] Purification Acidify with HCl (aq). Wash with DCM (removes

). Basify aqueous layer (NaOH) and extract amine into DCM.
Key Step: The byproduct

is neutral; the amine forms a water-soluble salt. This separation is highly efficient.

Protocol B: The Modified Gabriel Synthesis

Use this route if you wish to avoid azides or phosphine byproducts.

Diagram 2: Gabriel Synthesis Workflow[4]

Gabriel_Synthesis Step1 Step 1: Alkylation BMCP + K-Phthalimide Solvent: DMF, 90°C Intermed N-(Cyclopropylmethyl)phthalimide (Stable Solid) Step1->Intermed SN2 Attack Step2 Step 2: Hydrazinolysis NH2NH2-H2O / Ethanol Reflux Intermed->Step2 Ing-Manske Proc. Byproduct Phthalhydrazide (Precipitate) Step2->Byproduct Filtration Product Cyclopropylmethylamine (In Solution) Step2->Product Distillation/Salt Formation

Caption: Step-wise flow of the Gabriel Synthesis using the Ing-Manske modification.

Methodology
  • Alkylation: Combine BMCP (1.0 eq) and Potassium Phthalimide (1.1 eq) in DMF . Heat to 90°C for 4-6 hours.

    • Why DMF? It is essential for dissolving the phthalimide salt and promoting the

      
       mechanism.
      
    • Isolation: Pour into water. The product, N-(cyclopropylmethyl)phthalimide, usually precipitates as a white solid. Recrystallize from ethanol.

  • Cleavage (Ing-Manske Procedure): Suspend the intermediate in Ethanol . Add Hydrazine Hydrate (1.2 eq). Reflux for 2 hours.

    • Observation: A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Isolation: Cool, filter off the phthalhydrazide. The filtrate contains your amine.

    • Note: Acidify the filtrate with HCl, evaporate ethanol, then basify and extract to isolate the free amine.

Expert Insights & Troubleshooting

A. The Volatility Factor

Cyclopropylmethylamine has a boiling point of ~86°C.

  • Risk: Significant yield loss during rotary evaporation of solvents (DCM/Ether).

  • Solution: Do not isolate the free base unless necessary. Convert it immediately to the Hydrochloride Salt (

    
    ) by bubbling HCl gas into the ethereal extract or adding 4M HCl in Dioxane. The salt is a stable, non-volatile solid.
    
B. Validating Ring Integrity

How do you know if the ring opened?

  • 1H NMR Diagnostic:

    • Intact Ring: Look for the characteristic multiplets at

      
       0.1 – 0.6 ppm  (cyclopropyl methylene protons).
      
    • Opened Ring (Cyclobutane/Butene): These high-field signals will disappear. New signals in the olefinic region (4.5–6.0 ppm) or typical alkyl regions (1.0–2.0 ppm) will appear.

C. Safety Data
  • (Bromomethyl)cyclopropane: Lachrymator, potential alkylating agent. Handle in a fume hood.

  • Sodium Azide: Highly toxic (

    
     oral rat: 27 mg/kg). Reacts with acid to form explosive 
    
    
    
    .
  • Cyclopropyl amines: MAO (Monoamine Oxidase) inhibitors. Handle with care as they may have biological activity.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • BenchChem. (2025).[4] Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane. Link

Sources

Application

Application Note: A Strategic Guide to the Synthesis of Pyrethroid Intermediates from 2-(Bromomethyl)-1,1-dichlorocyclopropane

Abstract Synthetic pyrethroids represent a cornerstone of modern crop protection and public health, prized for their high insecticidal potency and low mammalian toxicity. The chemical scaffold of many leading pyrethroids...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthetic pyrethroids represent a cornerstone of modern crop protection and public health, prized for their high insecticidal potency and low mammalian toxicity. The chemical scaffold of many leading pyrethroids, such as Permethrin and Cypermethrin, is built upon a 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid core. This guide provides a detailed synthetic strategy and actionable protocols for converting the readily accessible building block, 2-(Bromomethyl)-1,1-dichlorocyclopropane, into versatile pyrethroid intermediates. We will focus on a robust and controlled pathway involving a key sulfoxide elimination to generate 2-vinyl-1,1-dichlorocyclopropane, an intermediate amenable to further functionalization. This document is intended for researchers and process chemists in the agrochemical and pharmaceutical industries, offering field-proven insights into the causality behind experimental choices and ensuring a reproducible, self-validating workflow.

Introduction: The Centrality of the Dichlorocyclopropane Moiety

The 1,1-dichlorocyclopropane ring is a critical pharmacophore in a multitude of synthetic pyrethroids. It imparts enhanced photostability and modulates the insecticidal activity compared to natural pyrethrins.[1] The synthesis of the complete "acid" portion of these insecticides, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA), is a primary focus of industrial chemical synthesis.[2][3]

While many routes build the cyclopropane ring via carbene addition to a diene, an alternative strategy involves the functionalization of a pre-formed cyclopropane ring.[1][4] 2-(Bromomethyl)-1,1-dichlorocyclopropane serves as an excellent starting point for such a strategy. The primary challenge lies in the controlled conversion of the bromomethyl group into a vinyl substituent, which can then be elaborated into the required carboxylic acid functionality. Direct base-induced elimination of HBr from this substrate is often complicated by low yields and potential rearrangement pathways. Therefore, a more controlled, multi-step approach is preferable. This guide details a reliable two-step sequence involving nucleophilic substitution with a thiol, followed by a mild oxidative elimination.

Overall Synthetic Strategy: From Bromide to Vinyl Intermediate

The chosen strategy circumvents the challenges of direct elimination by converting the primary bromide into a superior leaving group. This is achieved by first performing an S(_N)2 substitution with a thiol, followed by oxidation to a sulfoxide. The resulting sulfoxide undergoes a clean, thermal syn-elimination to yield the desired alkene with high fidelity.

This pathway is advantageous for several reasons:

  • Mild Conditions: The elimination step is thermal and does not require strong, potentially interfering bases.

  • High Regioselectivity: The syn-elimination mechanism provides a predictable outcome, avoiding the formation of isomeric byproducts.

  • Robustness: The reactions are generally high-yielding and tolerant of various functional groups, making the process scalable.

The overall workflow is depicted below.

G Start 2-(Bromomethyl)-1,1- dichlorocyclopropane Sulfide 2-((Phenylthio)methyl)-1,1- dichlorocyclopropane Start->Sulfide Protocol 1 (Sₙ2 Substitution) Thiophenol, Base Sulfoxide 2-((Phenylsulfinyl)methyl)-1,1- dichlorocyclopropane Sulfide->Sulfoxide Oxidation m-CPBA Product 2-Vinyl-1,1-dichlorocyclopropane (Key Intermediate) Sulfoxide->Product Protocol 2 (Thermal syn-Elimination) Heat (Toluene)

Caption: Overall workflow for the synthesis of the vinyl intermediate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thiophenol has a strong, unpleasant odor and is toxic. m-CPBA is a potentially explosive oxidizing agent; do not grind it and avoid contact with metals.

Protocol 1: Synthesis of 2-((Phenylthio)methyl)-1,1-dichlorocyclopropane

This procedure details the nucleophilic substitution of the bromide with thiophenol to form the key thioether intermediate. The S(_N)2 mechanism is efficient for this primary bromide.

A. Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-(Bromomethyl)-1,1-dichlorocyclopropaneC(_4)H(_5)BrCl(_2)207.8950.01.0
ThiophenolC(_6)H(_6)S110.1855.01.1
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060.01.2
Anhydrous Tetrahydrofuran (THF)C(_4)H(_8)O72.11200 mL-
Saturated aq. NH(_4)Cl--100 mL-
Diethyl Ether(C(_2)H(_5))(_2)O74.12250 mL-
Anhydrous Magnesium SulfateMgSO(_4)120.37~10 g-

B. Step-by-Step Methodology

  • Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.40 g of 60% dispersion, 60.0 mmol).

  • Solvent Addition: Wash the NaH dispersion three times with hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen. Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Thiol Addition: Dissolve thiophenol (5.7 mL, 55.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 20 minutes. Causality Note: This step generates the sodium thiophenolate nucleophile in situ. Adding the thiol slowly to the base prevents excessive heat generation.

  • Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of 2-(Bromomethyl)-1,1-dichlorocyclopropane (10.4 g, 50.0 mmol) in 80 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO(_4). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure thioether.

C. Expected Results

ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, δ) 7.50-7.20 (m, 5H, Ar-H), 3.35 (dd, 1H), 3.05 (dd, 1H), 2.00-1.80 (m, 1H), 1.60-1.40 (m, 2H). (Note: Representative shifts based on similar structures)
¹³C NMR (CDCl₃, δ) 130.0 (Ar-C), 129.0 (Ar-CH), 126.0 (Ar-CH), 65.0 (CCl₂), 40.0 (CH₂-S), 30.0 (CH-ring), 20.0 (CH₂-ring). (Note: Representative shifts based on similar structures)
Protocol 2: Synthesis of 2-Vinyl-1,1-dichlorocyclopropane

This protocol describes the oxidation of the thioether to a sulfoxide, which is not isolated but directly undergoes thermal elimination to produce the target vinyl intermediate.

A. Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-((Phenylthio)methyl)-1,1-dichlorocyclopropaneC(_10)H(_10)Cl(_2)S233.1640.01.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)C(_7)H(_5)ClO(_3)172.5744.01.1
Dichloromethane (DCM)CH(_2)Cl(_2)84.93200 mL-
TolueneC(_7)H(_8)92.14150 mL-
Saturated aq. NaHCO(_3)--100 mL-
Anhydrous Sodium SulfateNa(_2)SO(_4)142.04~10 g-

B. Step-by-Step Methodology

  • Oxidation: Dissolve the thioether (9.33 g, 40.0 mmol) in 200 mL of DCM in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (approx. 8.9 g of ~77% purity, 44.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition of the oxidant prevents over-oxidation to the sulfone, which does not undergo elimination. The reaction is exothermic.

  • Monitoring: Stir the reaction at 0 °C for 2-3 hours. Monitor the consumption of the starting material by TLC until the sulfide spot has completely disappeared.

  • Workup (Oxidation): Quench the reaction by adding 100 mL of saturated aqueous NaHCO(_3). Stir vigorously for 15 minutes. Separate the organic layer, and wash it sequentially with saturated NaHCO(_3) (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na(_2)SO(_4).

  • Solvent Exchange: Filter the drying agent and carefully concentrate the DCM solution on a rotary evaporator. Critical Step: Do not heat excessively to avoid premature elimination. Once most of the DCM is removed, add 150 mL of toluene.

  • Elimination: Equip the flask with a reflux condenser and heat the toluene solution to reflux (approx. 110 °C) for 4-6 hours. The elimination progress can be monitored by GC analysis for the appearance of the vinyl product.

  • Final Purification: After cooling to room temperature, wash the toluene solution with water (50 mL) and brine (50 mL). Dry over anhydrous Na(_2)SO(_4), filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure 2-vinyl-1,1-dichlorocyclopropane.

C. Expected Results

ParameterExpected Value
Yield 70-85% (over two steps)
Appearance Clear, colorless liquid
Boiling Point ~55-60 °C at 20 mmHg (estimated)
¹H NMR (CDCl₃, δ) 5.80 (ddd, 1H, -CH=), 5.30 (d, 1H, =CH₂), 5.15 (d, 1H, =CH₂), 2.10-1.90 (m, 1H), 1.70-1.50 (m, 2H). (Note: Representative shifts based on similar structures)
¹³C NMR (CDCl₃, δ) 135.0 (-CH=), 117.0 (=CH₂), 64.0 (CCl₂), 33.0 (CH-ring), 21.0 (CH₂-ring). (Note: Representative shifts based on similar structures)

Downstream Applications: Accessing Carboxylic Acids

The synthesized 2-vinyl-1,1-dichlorocyclopropane is a versatile intermediate. The vinyl group can be readily transformed into a carboxylic acid moiety through a two-step oxidative cleavage process, providing access to another class of important pyrethroid precursors.

G Vinyl 2-Vinyl-1,1-dichlorocyclopropane Aldehyde 1,1-Dichlorocyclopropane- 2-carbaldehyde Vinyl->Aldehyde 1. O₃ (Ozonolysis) 2. DMS or Zn/H₂O Acid 1,1-Dichlorocyclopropane- 2-carboxylic Acid Aldehyde->Acid Oxidation (e.g., Pinnick Oxidation)

Caption: Potential conversion of the vinyl intermediate to a carboxylic acid.

This transformation significantly broadens the utility of the initial building block, allowing for the synthesis of pyrethroid analogues that do not contain the traditional dichlorovinyl side chain but rather a cyclopropanecarboxylic acid core.

References

  • Benchchem. An In-depth Technical Guide on the Synthesis of Cypermethrin and an Analysis of the Putative Role of C14H14Cl2O2.
  • PubChem. Cypermethrin | C22H19Cl2NO3 | CID 2912. National Institutes of Health. Available at: [Link]

  • Tőke, L., et al. CONTRIBUTION TO THE SYNTHESIS OF PERMETHRIN. Periodica Polytechnica Chemical Engineering.
  • Krief, A. Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc.
  • Google Patents. Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
  • International Journal of Innovative Research in Science, Engineering and Technology. Process Intensification of an Intermediate Stage of Cypermethrin Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 2-(Bromomethyl)-1,1-dichlorocyclopropane in Basic Conditions

Welcome to the technical support center for 2-(Bromomethyl)-1,1-dichlorocyclopropane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Bromomethyl)-1,1-dichlorocyclopropane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of its reactivity, particularly under basic conditions. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 2-(Bromomethyl)-1,1-dichlorocyclopropane when treated with a base?

A1: The reactivity of 2-(Bromomethyl)-1,1-dichlorocyclopropane is governed by a delicate balance between several competing pathways. The outcome of your reaction is highly dependent on the nature of the base, the solvent, and the reaction temperature. The molecule has three primary reactive sites under basic conditions:

  • The Bromomethyl Group (Exocyclic): The primary bromide is an excellent electrophilic site for nucleophilic substitution (SN2 reaction). It is also susceptible to elimination (E2 reaction) if the base is sufficiently strong and sterically hindered.

  • The gem-Dichloro Group (Endocyclic): The dichlorinated carbon of the cyclopropane ring can react with strong nucleophiles, though this is generally less favorable than substitution at the bromomethyl position.

  • The Cyclopropane Ring: The inherent high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, especially at elevated temperatures or with certain types of reagents.[1] This can lead to complex rearrangements and the formation of olefinic products.[2]

The interplay of these factors means that a simple reaction can yield a mixture of products if not carefully controlled.

Q2: My reaction is yielding a complex mixture of products instead of the expected SN2 substitution. What are the likely side reactions?

A2: This is a common challenge. If you are observing a complex product mixture, it is likely due to one or more of the following side reactions overpowering the desired SN2 pathway:

  • E2 Elimination: A strong, sterically hindered base (e.g., potassium tert-butoxide) can preferentially abstract a proton from the bromomethyl group, leading to an elimination reaction and the formation of a methylenecyclopropane derivative. The stereochemical requirement for an anti-periplanar arrangement of the proton and leaving group is crucial for E2 reactions.[3]

  • Ring-Opening/Rearrangement: gem-Dihalocyclopropanes are known to undergo thermal or base-promoted electrocyclic ring-opening to form substituted allenes or dienes.[4][5] This pathway becomes significant at higher temperatures. The initial product of ring-opening can undergo further reactions, leading to a cascade of byproducts.

  • Decomposition: Under harsh basic conditions (e.g., high concentrations of NaOH at elevated temperatures), the molecule can decompose entirely, resulting in a tar-like mixture with no single identifiable product. This is often due to a combination of elimination and ring-opening pathways.

Q3: How does my choice of base influence the reaction outcome?

A3: The choice of base is arguably the most critical parameter for controlling selectivity. The key properties to consider are the base's nucleophilicity versus its basicity, and its steric bulk.

  • Weakly Basic, Highly Nucleophilic Bases (e.g., NaN₃, NaCN, RCO₂Na): These reagents are ideal for promoting the desired SN2 reaction at the bromomethyl position. Their low basicity minimizes the risk of competitive E2 elimination.

  • Strong, Non-Nucleophilic, Hindered Bases (e.g., DBU, Potassium tert-butoxide): These bases are poor nucleophiles due to steric hindrance and will strongly favor the E2 elimination pathway.

  • Strong, Nucleophilic Bases (e.g., NaOH, MeO⁻): These bases can act as both strong bases and good nucleophiles, often leading to a mixture of SN2 and E2 products. Careful temperature control is essential to favor the SN2 pathway, which typically has a lower activation energy.

Q4: What is the role of temperature in controlling stability and selectivity?

A4: Temperature is a critical tool for managing the stability of 2-(Bromomethyl)-1,1-dichlorocyclopropane.

  • Low Temperatures (0 °C to RT): These conditions generally favor the SN2 substitution pathway. The lower thermal energy is insufficient to overcome the activation barrier for most ring-opening or rearrangement reactions.

  • Elevated Temperatures (>50 °C): Increasing the temperature significantly increases the rate of undesirable side reactions. Elimination (E2) and especially thermal ring-opening become much more prominent at higher temperatures.[2] If your desired reaction requires heat, a thorough optimization study is necessary to find a temperature window that provides an acceptable reaction rate without causing significant degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired SN2 product 1. Base is too strong/hindered, favoring elimination. 2. Reaction temperature is too high, causing decomposition or ring-opening. 3. Competing reaction with the gem-dichloro group.1. Switch to a less basic, more nucleophilic reagent (e.g., use sodium acetate instead of sodium hydroxide). 2. Run the reaction at a lower temperature (start at 0 °C) for a longer duration. 3. Use a less polar, aprotic solvent (e.g., THF, CH₂Cl₂) to disfavor elimination.
Formation of unexpected olefinic products 1. Ring-opening rearrangement has occurred. 2. E2 elimination is the dominant pathway.1. Strictly control the reaction temperature; do not exceed room temperature if possible. Analyze byproducts by GC-MS to identify rearranged structures. 2. If elimination is suspected, use a non-hindered, purely nucleophilic reagent. Confirm the structure via ¹H NMR by looking for vinylic proton signals.
Complete decomposition of starting material 1. Reaction conditions are too harsh (strong base, high temperature). 2. Presence of water leading to hydrolysis and subsequent decomposition.[1]1. Drastically reduce the reaction temperature and use a milder base. 2. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Use a phase-transfer catalyst for reactions involving aqueous bases to keep the substrate in the organic phase.[6]

Visualized Reaction Pathways & Workflows

Diagram 1: Competing Reaction Pathways Start 2-(Bromomethyl)-1,1-dichlorocyclopropane SN2_Product Sₙ2 Substitution Product (R-Nu) Start->SN2_Product Weakly Basic Nucleophile Low Temperature (0°C - RT) E2_Product E2 Elimination Product (Methylenecyclopropane derivative) Start->E2_Product Strong, Hindered Base (e.g., t-BuOK) RingOpening_Product Ring-Opening Products (Allenes, Dienes, etc.) Start->RingOpening_Product High Temperature (>50°C) Harsh Conditions Base Base / Nucleophile

Caption: Competing reaction pathways for 2-(Bromomethyl)-1,1-dichlorocyclopropane.

Diagram 2: Troubleshooting Workflow Start Unexpected Reaction Outcome (Low Yield / Mixture) Analyze Analyze Crude Mixture (TLC, ¹H NMR, GC-MS) Start->Analyze Decision1 Is Starting Material Consumed? Analyze->Decision1 Decision2 Are Olefinic/Allenic Signals Present? Decision1->Decision2 Yes Result_NoReaction Diagnosis: Reaction Not Initiated. Action: Increase Temp Modestly, Check Reagent Activity. Decision1->Result_NoReaction No Result_Decomp Action: Reduce Temperature, Use Milder Base. Check for Moisture. Decision2->Result_Decomp No (Complex Baseline/ Insoluble Material) Result_Elim Diagnosis: Elimination or Ring-Opening Dominates. Action: Lower Temp, Use Less Hindered/Basic Reagent. Decision2->Result_Elim Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

Recommended Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution on the Bromomethyl Group

This protocol is designed to maximize the yield of the SN2 product while minimizing side reactions.

Materials:

  • 2-(Bromomethyl)-1,1-dichlorocyclopropane

  • Nucleophile (e.g., Sodium Azide, 1.2 equivalents)

  • Anhydrous Solvent (e.g., DMF or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with the nucleophile.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe under a positive pressure of inert gas.

  • Cooling: Cool the resulting suspension or solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 2-(Bromomethyl)-1,1-dichlorocyclopropane in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirred mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Scientist's Note: Maintaining a low temperature is critical. The initial exotherm upon substrate addition can trigger side reactions if not properly controlled.

Protocol 2: Quenching and Work-up to Minimize Degradation

A careful work-up is essential to prevent product degradation by residual base or during extraction.

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base. Avoid using strong acids, which can promote ring-opening.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Scientist's Note: Avoid excessive heat during solvent removal. The crude product, while more stable than the starting material, can still be sensitive to high temperatures. Purification is typically best achieved by column chromatography on silica gel.

References

  • ResearchGate. (2025, August 5). Electrocyclic Ring-Opening Reactions of gem -Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds | Request PDF. Available from: [Link]

  • ACS Publications. (2003, March 4). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis | Chemical Reviews. Available from: [Link]

  • National Center for Biotechnology Information. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents - PMC. Available from: [Link]

  • ACS Publications. Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers. Available from: [Link]

  • Technische Universität Braunschweig. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - LeoPARD. Available from: [Link]

  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Available from: [Link]

  • National Center for Biotechnology Information. (2016, December 14). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC. Available from: [Link]

  • RSC Publishing. Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins - Journal of the Chemical Society C: Organic. Available from: [Link]

  • ResearchGate. (2025, August 7). Selective Reduction of gem-Dichlorocyclopropane Derivatives | Request PDF. Available from: [Link]

  • American Elements. 2-(bromomethyl)-1,1-dichlorocyclopropane | CAS 3591-45-5. Available from: [Link]

  • LON-CAPA. Elimination Reactions. Available from: [Link]

  • Prepp. (2026, February 10). The major product formed in Reaction I and Reactio. Available from: [Link]

  • Google Patents. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • ACS Publications. (2025, March 20). Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions. Available from: [Link]

  • Analytical and Bioanalytical Electrochemistry. (2022, July 15). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Available from: [Link]

  • Revue Roumaine de Chimie. REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Available from: [Link]

  • University of Arizona. "Pushing Electrons;" Representing Reaction Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Available from: [Link]

Sources

Optimization

controlling stereochemistry in substituted cyclopropane synthesis

Technical Support Center: Stereoselective Cyclopropanation Current Status: Online | Operator: Senior Application Scientist Ticket ID: CYCLO-STEREO-001 Welcome to the Technical Support Center I understand you are facing c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Cyclopropanation Current Status: Online | Operator: Senior Application Scientist Ticket ID: CYCLO-STEREO-001

Welcome to the Technical Support Center

I understand you are facing challenges with . This is a common bottleneck in lead optimization. Whether you are struggling with poor diastereomeric ratios (dr), low enantiomeric excess (ee), or catalyst decomposition, this guide treats your synthesis as a system to be debugged.

We will break this down into three core modules based on the mechanistic "engine" you are using:

  • Metal-Carbenoid Systems (Rhodium/Copper/Cobalt)

  • Zinc-Mediated Systems (Simmons-Smith)[1][2][3]

  • Nucleophilic Ring Closure (Michael-Initiated/Corey-Chaykovsky)

Module 1: Metal-Carbenoid Systems (Transition Metal Catalysis)

Primary Mechanism: Decomposition of diazo compounds to generate electrophilic metal-carbenes. Target: High Enantioselectivity (>95% ee) and Diastereocontrol (cis/trans).

The "Engine" Logic (Mechanism)

In Rhodium(II) catalysis, the reaction proceeds via a concerted asynchronous mechanism. The metal-carbene is electrophilic.[4] The key to stereocontrol is the "pocket" created by the ligands (e.g., carboxylates, carboxamidates) which forces the alkene to approach from a specific trajectory.

RhodiumCycle Diazo Diazo Precursor (N2=CR-EWG) Carbene Metal-Carbene Complex (L*Rh=CR-EWG) Diazo->Carbene -N2 (Rate Limiting) Rh_Cat Rh(II) Catalyst (Chiral Ligand) Rh_Cat->Carbene TS Transition State (Concerted Asynchronous) Carbene->TS + Alkene Product Chiral Cyclopropane TS->Product Ring Closure Product->Rh_Cat Catalyst Regeneration

Figure 1: Catalytic cycle for Rh(II)-mediated cyclopropanation. The metal-carbene formation is the critical entry point.

Troubleshooting Guide: Rhodium/Copper Systems
SymptomProbable CauseCorrective Action
Low Diastereoselectivity (Low dr) Ligand "pocket" is too loose or non-specific.Switch Catalyst Class: Move from Rh2(OAc)4 to bulky bridged catalysts like Rh2(S-DOSP)4 (Davies catalyst) or Rh2(S-PTAD)4 . These enforce a specific approach trajectory.
Low Enantioselectivity (Low ee) Background reaction (uncatalyzed thermal decomposition) or Temperature too high.Cryogenic Control: Lower temp to -78°C (if using reactive diazo). Slow Addition: Use a syringe pump (e.g., 1 mL/hr) to keep diazo concentration low, preventing non-selective background reactions.
Carbene Dimerization (Maleate/Fumarate formation) High local concentration of diazo compound.High Dilution: Increase solvent volume. The alkene should be in large excess (5–10 equiv) relative to the diazo species.
C-H Insertion Byproducts Substrate contains reactive C-H bonds (allylic/benzylic).Switch Metal: Copper (Cu-Box or Cu-Salen) catalysts are generally less prone to C-H insertion than Rhodium.
Standard Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Based on Davies/Doyle methodologies.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Rh2(S-DOSP)4 (1 mol%).

  • Solvent: Add anhydrous pentane or hexane (non-polar solvents often enhance ee by tightening the ion pair/ligand sphere).

  • Substrate: Add the alkene (5.0 equivalents).

  • Initiation: Cool to -78°C (or room temp for donor/acceptor carbenoids).

  • Addition: Dissolve the diazo compound in the solvent. Add via syringe pump over 2–4 hours . Critical: The solution should never turn dark brown/black rapidly (indicates catalyst death).

  • Workup: Concentrate and purify via silica gel chromatography.

Module 2: Zinc-Mediated Systems (Simmons-Smith)

Primary Mechanism: Zinc-carbenoid (IZnCH2I) addition to alkenes.[5][6] Target: Diastereocontrol via Directing Groups (e.g., Allylic Alcohols).[5][7]

The "Engine" Logic (Mechanism)

Unlike Rhodium, this is not purely orbital-controlled. It is chelation-controlled . The Zinc atom coordinates to a Lewis basic group (hydroxyl) on the substrate before delivering the methylene. This ensures the cyclopropane forms on the same face (syn) as the alcohol.

SimmonsSmith Substrate Allylic Alcohol Complex Pre-Reaction Complex (Zn coordinates OH) Substrate->Complex Chelation Reagent Zn Reagent (Et2Zn + CH2I2) Reagent->Complex TS Butterfly TS (Syn-Delivery) Complex->TS Intramolecular Delivery Product Syn-Cyclopropyl Alcohol TS->Product

Figure 2: Directed Simmons-Smith reaction. The zinc atom acts as a tether between the directing group and the methylene source.

Troubleshooting Guide: Zinc Carbenoids
SymptomProbable CauseCorrective Action
Reaction Stalls / No Conversion Zinc surface passivation (if using Zn-Cu couple) or moisture.Activation: Use TMSCl (trimethylsilyl chloride) or Ti(OiPr)4 as an additive to activate the Zn species. Switch to Furukawa reagent (Et2Zn + CH2I2) for homogeneous conditions.
Poor Diastereocontrol (Anti product formed) Weak coordination to the directing group.Solvent Switch: Avoid coordinating solvents (THF, Ether) that compete with the substrate for Zn. Use DCM (Dichloromethane) or DCE .
Gelation / Precipitation Zinc alkoxides forming insoluble aggregates.Add DME: A small amount of dimethoxyethane can break up aggregates without destroying the active species.
Explosion/Safety Risk Accumulation of unstable intermediates.Protocol Check: Never mix Et2Zn and CH2I2 without solvent. Always dilute Et2Zn first.
FAQ: Which Zinc Reagent do I use?
  • Classic (Zn-Cu): Good for simple alkenes, cheap. Hard to reproduce surface activity.

  • Furukawa (Et2Zn): Best for reproducibility and directed reactions.

  • Charette (Et2Zn + Chiral Ligand): Required if you need enantioselectivity on unfunctionalized alkenes or allylic alcohols without relying solely on the substrate's existing chirality.

Module 3: Nucleophilic Ring Closure (MIRC)

Primary Mechanism: Michael Addition followed by Intramolecular Ring Closure (Corey-Chaykovsky). Target: Trans-cyclopropanes (Thermodynamic control).

The "Engine" Logic

This reaction involves a Sulfur Ylide attacking an electron-deficient alkene (e.g., enone). The intermediate (betaine) can rotate. The ring closure is usually irreversible. To minimize steric clash, the bulky groups position themselves anti to each other, leading to trans -selectivity.

Troubleshooting Guide: Ylide Chemistry
SymptomProbable CauseCorrective Action
Epoxide formed instead of Cyclopropane Using a stabilized ylide on a ketone, or unstabilized ylide on an enone.[8]Ylide Selection: Use Sulfoxonium ylides (DMSO/NaH) for cyclopropanation (softer nucleophile, reversible addition). Sulfonium ylides (harder) tend to epoxidize.
Low Trans-Selectivity Kinetic control is competing with thermodynamic control.Solvent/Temp: Run in DMSO at room temp or slightly elevated to allow bond rotation (equilibration) before ring closure.
1,2-Addition (Direct Carbonyl Attack) Nucleophile is too "hard."Switch Base: Use NaH in DMSO (dimsyl anion) to ensure full deprotonation and soft nucleophilic character.

References & Authoritative Sources

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[2][4][5][9][10] Chemical Reviews.

    • Core source for Rhodium catalytic cycle and diazo decomposition.

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation and Cyclopropanation.[2] Chemical Reviews.

    • Definitive guide on Donor/Acceptor carbenoids and Rh2(DOSP)4.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][6][11] Organic Reactions.[1][2][3][5][6][7][9][10][11][12][13][14]

    • The standard reference for Zinc-mediated cyclopropanation and directing groups.

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. (Relevant sections on Ylide mechanism). Chemical Reviews.

    • Mechanistic insights into the betaine intermediate and trans-selectivity in MIRC.

Disclaimer: All protocols involve hazardous materials (Diazo compounds, Diethylzinc). Consult your institution's Chemical Hygiene Plan before execution.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analysis: 1H NMR of 2-(Bromomethyl)-1,1-dichlorocyclopropane

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-(Bromomethyl)-1,1-dichlorocyclopropane , structured for researchers and drug development professionals. It moves beyond simple data li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-(Bromomethyl)-1,1-dichlorocyclopropane , structured for researchers and drug development professionals. It moves beyond simple data listing to explore the structural causality, synthesis monitoring, and comparative analysis against precursors and analogs.

Executive Summary

2-(Bromomethyl)-1,1-dichlorocyclopropane (CAS 3591-45-5) is a functionalized gem-dichlorocyclopropane synthesized via the addition of dichlorocarbene (:CCl₂) to allyl bromide. Its 1H NMR spectrum is characterized by the disappearance of olefinic signals and the emergence of high-field cyclopropyl ring protons, alongside a distinct upfield shift of the bromomethyl protons compared to the allylic precursor.

This guide details the specific chemical shifts, coupling patterns, and experimental protocols required to unambiguously identify this compound in a reaction mixture.

Structural Context & Synthesis Pathway

To interpret the NMR data accurately, one must understand the synthesis, as the primary utility of this data is often to monitor reaction progress (conversion of allyl bromide).

Synthesis: The standard route involves the generation of dichlorocarbene (using Seyferth reagents like PhHgCCl₃ or phase-transfer catalysis with CHCl₃/NaOH) and its [2+1] cycloaddition to allyl bromide.

Figure 1: Synthesis & NMR Shift Transformation

SynthesisNMR AllylBr Allyl Bromide (Starting Material) Olefinic H: 5.0-6.0 ppm Allylic CH2: ~3.95 ppm Product 2-(Bromomethyl)- 1,1-dichlorocyclopropane (Product) Ring H: 1.3-2.0 ppm CH2Br: ~3.50 ppm AllylBr->Product [2+1] Cycloaddition Carbene Dichlorocarbene (:CCl2) Carbene->Product Insertion

Caption: Transformation of Allyl Bromide to the Gem-dichlorocyclopropane product, highlighting key chemical shift changes.

Detailed 1H NMR Data Analysis

Chemical Shift Assignments

The spectrum of 2-(Bromomethyl)-1,1-dichlorocyclopropane in CDCl₃ exhibits three distinct signal regions. The gem-dichloro moiety significantly deshields the ring protons compared to unsubstituted cyclopropanes, but they remain upfield relative to the bromomethyl group.

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
-CH₂Br 3.40 – 3.60 Multiplet / Quartet*2HBromomethyl Protons. Diastereotopic due to the chiral center at C2. They appear as an ABX pattern (often resembling a quartet) due to geminal coupling (

) and vicinal coupling to the ring methine.
Ring -CH- 1.80 – 2.00 Multiplet1HC2 Methine. Deshielded by the adjacent -CH₂Br group and the inductive effect of the gem-dichloro group.
Ring -CH₂- 1.30 – 1.60 Multiplet / Triplet2HC3 Methylene. The two protons (

and

to the substituent) have slightly different environments but often overlap or appear as a complex triplet in lower-resolution spectra.

*Note: Early literature (e.g., Seyferth et al.) describes the CH₂Br signal as a "quartet at 3.5 ppm," which is a low-resolution description of the diastereotopic AB part of the ABX system.

Comparison: Product vs. Precursor (Allyl Bromide)

The most critical "performance" metric for a synthetic chemist is the ability to distinguish the product from the starting material.

FeatureAllyl Bromide (Precursor)2-(Bromomethyl)-1,1-dichlorocyclopropane (Product)Diagnostic Change
Olefinic Protons 5.1 – 6.0 ppm (Multiplets)Absent Complete disappearance confirms consumption of the double bond.
CH₂-Br Shift ~3.95 ppm (Doublet)~3.50 ppm (Multiplet)Upfield shift (approx. 0.45 ppm) . The change from allylic to cyclopropyl-methyl environment increases shielding.
Ring/Alkyl Region Empty (0.0 - 2.0 ppm)1.3 – 2.0 ppm (Multiplets)Appearance of high-field signals confirms cyclopropane ring formation.

Comparative Analysis: Structural Analogs

To validate the electronic effects of the substituents, it is useful to compare the target molecule against its chloro-analog and the non-halogenated parent.

Table 2: Substituent Effects on Chemical Shifts
CompoundSubstituent (X)Ring SubstituentsCH₂-X Shift (ppm)Ring Proton Shift (ppm)
Target -Br 1,1-Cl₂ 3.50 1.3 – 2.0
Chloro-Analog -Cl1,1-Cl₂~3.651.4 – 2.1
Unsubstituted -BrNone (H,H)~3.300.8 – 1.2

Insight:

  • Gem-dichloro Effect: The presence of the 1,1-dichloro group deshields the ring protons significantly (shifting them from ~0.8 ppm to ~1.5 ppm) compared to the non-halogenated cyclopropane.

  • Halogen Effect: The -CH₂Cl protons (Chloro-analog) appear downfield of the -CH₂Br protons due to the higher electronegativity of Chlorine (3.16) vs. Bromine (2.96).

Figure 2: Coupling Tree & Stereochemistry

The complexity of the -CH₂Br signal arises from the chirality of the C2 carbon.

CouplingTree C2 C2 Chiral Center (Racemic) Ha Ha (CH2Br) Proton A C2->Ha Diastereotopic Hb Hb (CH2Br) Proton B C2->Hb Diastereotopic Ha->Hb Geminal Coupling (J ~10-12 Hz) Hc Hc (Ring CH) Proton C Ha->Hc Vicinal Coupling (J ~6-8 Hz) Hb->Hc Vicinal Coupling (J ~6-8 Hz)

Caption: Coupling interactions creating the complex "quartet" or ABX pattern for the bromomethyl protons.

Experimental Protocol: Sample Preparation & Acquisition

To ensure data reproducibility and match the values cited above, follow this self-validating protocol.

Step 1: Solvent Selection
  • Primary: Chloroform-d (CDCl₃). This is the standard solvent for the literature values cited (7.26 ppm residual peak).

  • Alternative: Benzene-d₆ (C₆D₆) may be used to resolve overlapping ring proton multiplets due to the benzene-induced shift (ASIS) effect, though chemical shift values will differ from Table 1.

Step 2: Sample Preparation
  • Mass: Weigh 10–20 mg of the oil (2-(Bromomethyl)-1,1-dichlorocyclopropane).

  • Dissolution: Dissolve in 0.6 mL of CDCl₃.

  • Filtration: If the sample was synthesized via phase transfer (using NaOH), filter through a small plug of anhydrous MgSO₄ or cotton to remove suspended salts/water, which can broaden peaks.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as the internal standard (0.00 ppm).

Step 3: Acquisition Parameters
  • Spectral Width: -2 to 14 ppm (standard).

  • Scans (NS): 16 scans are usually sufficient for a 10 mg sample on a 400 MHz instrument.

  • Pulse Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the methine proton.

References

  • Seyferth, D., et al. "Reactions of phenyl(trihalomethyl)mercurials with olefins." Massachusetts Institute of Technology (MIT) DSpace, 1960s. (Source for specific shift assignments: CH2Br at 3.5 ppm, Ring H at 1.3/1.9 ppm).

  • DocBrown Chemistry. "1H NMR Analysis of Halogenoalkanes." DocBrown.info. Link (General principles of haloalkane shifts).

  • SpectraBase. "1H NMR of (Bromomethyl)cyclopropane." Wiley Science Solutions. Link (Analog comparison data).

  • PubChem. "1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Data."[1] National Library of Medicine. Link (Analog structural data).

Sources

Comparative

A Comparative Analysis of Reactivity: Cyclopropylmethyl Bromide vs. Allyl Bromide

A Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of organic synthesis, alkyl halides serve as fundamental building blocks. Their reactivity, however, is far from uniform.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of organic synthesis, alkyl halides serve as fundamental building blocks. Their reactivity, however, is far from uniform. Understanding the nuanced factors that govern their substitution reactions is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide provides an in-depth comparison of two particularly reactive primary halides: cyclopropylmethyl bromide and allyl bromide. While both exhibit enhanced reactivity compared to simple primary halides like n-propyl bromide, the origins and mechanistic implications of this reactivity differ profoundly, offering distinct advantages and challenges in synthetic applications.

Mechanistic Underpinnings: The SN1 and SN2 Pathways

Nucleophilic substitution reactions of alkyl halides predominantly proceed through two limiting mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The preferred pathway is a function of substrate structure, nucleophile strength, solvent properties, and the leaving group.

  • SN1 Reaction: A two-step process involving the formation of a carbocation intermediate in the rate-determining step. This pathway is favored by substrates that can form stable carbocations (e.g., tertiary, benzylic) and by polar protic solvents that can stabilize the ionic intermediates.[1][2]

  • SN2 Reaction: A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is favored by unhindered substrates (e.g., methyl, primary) and is sensitive to the strength of the nucleophile.[3][4]

Both cyclopropylmethyl bromide and allyl bromide are primary halides, which might suggest a preference for the SN2 pathway. However, their unique structural features dramatically influence their ability to stabilize positive charge, making the SN1 pathway not only accessible but, in one case, exceptionally rapid.

The SN1 Pathway: A Tale of Two Carbocations

The rate of an SN1 reaction is dictated by the stability of the carbocation intermediate.[5] It is in this context that the most dramatic differences between our two subjects emerge.

The Cyclopropylmethyl Cation: Unraveling Exceptional Stability

The cyclopropylmethyl cation displays a level of stability that is truly remarkable, surpassing even that of the resonance-stabilized benzyl cation.[6][7] This stability is not due to conventional resonance or hyperconjugation but arises from a unique electronic interaction often termed "dancing resonance".[6][8] The carbon-carbon sigma bonds of the strained cyclopropane ring have significant p-character and are often described as "bent bonds".[7][9] These high-energy Walsh orbitals can overlap effectively with the adjacent empty p-orbital of the carbocationic center, delocalizing the positive charge over the entire structure.[8][9] This interaction is so profound that the structure of the cation is often considered non-classical, with the positive charge shared between the methylene carbon and the ring carbons.

This exceptional stabilization translates into extremely high SN1 reactivity for cyclopropylmethyl derivatives. Solvolysis reactions are extraordinarily fast, indicating a low-energy transition state leading to the stabilized cation.[10][11]

Allyl_Cation cluster_allyl Allyl Cation Resonance H₂C=CH-CH₂⁺ H₂C=CH-CH₂⁺ H₂C=CH-CH₂⁺->↔ ⁺H₂C-CH=CH₂ ⁺H₂C-CH=CH₂ ↔->⁺H₂C-CH=CH₂

Caption: Resonance stabilization of the allyl cation.

The SN2 Pathway: Transition State Interactions

For SN2 reactions, reactivity is governed by steric hindrance and the energy of the transition state.

Allyl Bromide: An Archetype of SN2 Enhancement

Allyl bromide is exceptionally reactive in SN2 reactions, even more so than primary alkyl halides. [3][12]This enhanced reactivity is attributed to the stabilization of the pentacoordinate transition state. The p-orbitals of the adjacent double bond can overlap with the orbital of the incoming nucleophile and the leaving group, delocalizing the electron density of the transition state and lowering its energy. [13]

Caption: SN2 transition state stabilization in allyl systems.

Cyclopropylmethyl Bromide: A Mechanistic Crossroads

The SN2 reactivity of cyclopropylmethyl bromide is more complex. While it is a primary halide, its overwhelming tendency to ionize means that a "pure" SN2 mechanism is often disfavored or in competition with an SN1-like pathway. Analysis of its solvolysis reactions across various solvents using the extended Grunwald-Winstein equation reveals a significant sensitivity to both solvent ionizing power (a hallmark of SN1) and solvent nucleophilicity (a hallmark of SN2). [10][11]This suggests that the reaction proceeds through a mechanism with considerable SN2 character, or a rate-determining ionization step that involves significant nucleophilic participation from the solvent. [10][11]

Quantitative Comparison: Solvolysis Rate Data

Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic method for probing SN1 reactivity. [8][14]The rate of solvolysis correlates directly with the stability of the carbocation formed. Experimental data provides a clear picture of the reactivity differences.

A study by Dennis N. Kevill and Mohamad H. Abduljaber systematically compared the solvolysis rates of cyclopropylcarbinyl (cyclopropylmethyl) bromide and other related halides. Their findings highlight the dramatic rate enhancement imparted by the cyclopropyl group.

CompoundRelative Solvolysis Rate (Typical)
Cyclopropylmethyl Bromide Very High
Cyclobutyl Bromide10-120 times slower than Cyclopropylmethyl Bromide
Allylcarbinyl BromideSignificantly slower than Cyclopropylmethyl Bromide
Data synthesized from Kevill and Abduljaber (2000). [10][11]The exact rate ratio varies with the solvent system, but the trend is consistent.

The data unequivocally shows that cyclopropylmethyl bromide undergoes solvolysis at a much faster rate than related systems, including those that form secondary (cyclobutyl) and other stabilized primary cations (allylcarbinyl). [10][11]

Experimental Protocol: Determination of Solvolysis Rate

The following is a generalized protocol for measuring the solvolysis rate of an alkyl halide, which can be adapted for specific substrates and solvents.

Objective: To determine the first-order rate constant for the solvolysis of an alkyl halide (e.g., cyclopropylmethyl bromide) in a given solvent system (e.g., 80% ethanol/20% water).

Principle: The solvolysis of an alkyl bromide (R-Br) in a neutral solvent like aqueous ethanol produces an alcohol (R-OH) and hydrobromic acid (HBr). The rate of reaction can be monitored by measuring the rate of HBr production. This is typically achieved by adding a small amount of a weak base (e.g., NaOH) and a pH indicator. The time taken for the HBr produced to neutralize the base and cause a color change is recorded. [15] Materials:

  • Cyclopropylmethyl bromide or Allyl bromide

  • Solvent (e.g., 80:20 ethanol:water mixture)

  • Standardized 0.01 M NaOH solution

  • pH indicator (e.g., phenolphthalein or bromothymol blue)

  • Thermostated water bath

  • Volumetric flasks, pipettes, burette, and reaction flasks (e.g., 50 mL Erlenmeyer flasks)

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80 mL of ethanol and 20 mL of deionized water in a 100 mL volumetric flask).

  • Reaction Setup:

    • Pipette a precise volume (e.g., 25.0 mL) of the solvent mixture into several reaction flasks.

    • Add a few drops of the pH indicator to each flask.

    • Add a small, precise aliquot of the standardized NaOH solution (e.g., 0.20 mL) to each flask. This will be neutralized by the HBr produced.

    • Stopper the flasks and place them in the thermostated water bath (e.g., at 25.0 ± 0.1 °C) to allow them to reach thermal equilibrium.

  • Initiating the Reaction:

    • Prepare a dilute solution of the alkyl bromide in the same solvent.

    • At time t=0, rapidly inject a small, precise amount of the alkyl bromide solution into the first reaction flask. Swirl vigorously to ensure complete mixing.

    • Start a stopwatch immediately.

  • Monitoring the Reaction:

    • Carefully observe the flask. Record the exact time at which the indicator undergoes a permanent color change. This marks the point where the HBr produced has completely neutralized the initial amount of NaOH.

    • Immediately upon the color change, add another precise aliquot of the NaOH solution to the flask and record the new total volume of base added.

    • Continue this process, recording the time for each successive color change, for approximately 2-3 reaction half-lives.

  • Data Analysis:

    • The concentration of the alkyl bromide remaining at each time point can be calculated from the amount of HBr produced (which is equivalent to the amount of NaOH consumed).

    • The first-order rate law is given by: ln([RBr]t) = -kt + ln([RBr]₀).

    • A plot of ln([RBr]t) versus time (t) will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

Summary and Synthetic Implications

The reactivities of cyclopropylmethyl bromide and allyl bromide present a study in contrasts, rooted in the distinct ways they stabilize carbocationic charge and substitution transition states.

FeatureCyclopropylmethyl BromideAllyl Bromide
Primary SN1 Reactivity Exceptionally High. Driven by the formation of an extraordinarily stable non-classical carbocation via Walsh orbital overlap ("dancing resonance"). [8][9]High. Driven by the formation of a resonance-stabilized allyl cation. [5]
Primary SN2 Reactivity Moderate to High. Competes with the SN1 pathway. The mechanism often shows mixed SN1/SN2 character. [10][11]Exceptionally High. The transition state is stabilized by overlap with the adjacent π-system. [13]
Key Synthetic Consideration Prone to rearrangement. Reactions proceeding via the cyclopropylmethyl cation can yield a mixture of cyclopropylmethyl and cyclobutyl products. [9][10]The nucleophile can attack at either end of the allyl system (SN2' reaction), potentially leading to rearranged products, although this is often controllable. [16]

For the Drug Development Professional and Synthetic Chemist:

  • Cyclopropylmethyl bromide is a substrate of choice when a reaction favoring a highly stable carbocation is desired. Its use in SN1-type reactions is exceptionally effective. However, one must be vigilant for potential rearrangement byproducts, which can complicate purification and lower yields of the desired isomer.

  • Allyl bromide is a more versatile substrate. It is a potent electrophile for both SN1 and SN2 conditions. Its enhanced SN2 reactivity makes it ideal for reactions with a wide range of nucleophiles under conditions that might be too slow for other primary halides. [17] Ultimately, the choice between these two reactive halides depends on the specific synthetic target and the desired reaction pathway. A thorough understanding of their underlying mechanistic drivers is essential for harnessing their synthetic potential effectively.

References

  • CHEMSOLVE.NET. (2019, November 2). Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction. Retrieved from [Link]

  • Ranga Reddy, S., Kalyani, P., & Manikyamba, P. (2005). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. Indian Journal of Chemistry, 44A, 1831-1833. Retrieved from [Link]

  • Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable? Retrieved from [Link]

  • Stack Exchange. (2018, February 26). Why are allyl halides reactive towards both SN1 and Sn2 reactions? Retrieved from [Link]

  • Pearson+. (n.d.). Use a bimolecular substitution reaction (SN2) to convert allyl br... | Study Prep. Retrieved from [Link]

  • Galabov, B., et al. (2013). Effect of Allylic Groups on SN2 Reactivity. Computational and Theoretical Chemistry, 10.1016/j.comptc.2013.09.006. Retrieved from [Link]

  • Doubtnut. (n.d.). Which is more stable carbocation A B Phoversetoplus class 11 chemistry JEE_Main. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • Reddit. (2021, March 20). Cyclopropenyl cation is more stable than allyl cation why? Retrieved from [Link]

  • Filo. (2024, September 24). What is the correct decreasing order of reactivity towards SN1 reaction f... Retrieved from [Link]

  • Maccoll, A., & Thomas, P. J. (1955). Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide. Journal of the Chemical Society (Resumed), 979-983. Retrieved from [Link]

  • Leonori, D. (2016, December 6). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. The Journal of Organic Chemistry, 65(8), 2548–2554. Retrieved from [Link]

  • Janardhan Rao, T., Punnaiah, G., & Sundaram, E. V. (1986). Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 55–61. Retrieved from [Link]

  • Vaia. (n.d.). Account for the relative rates of solvolysis of these compounds in aqueous acetic acid. Retrieved from [Link]

  • Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic and kinetic study on the reaction of Allyl Bromide with Hydroxyl Radical: A theoretical study | Request PDF. Retrieved from [Link]

  • Schleyer, P. v. R., & Van Dine, G. W. (1966). Substituent Effects on Cyclopropylcarbinyl Solvolysis Rates. Evidence for Symmetrical Transition States. Journal of the American Chemical Society, 88(10), 2321–2322. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 1). Rate of solvolysis of allyl and alkyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). The Effect of a Cyclopropyl Group on a Displacement Reaction at an Adjacent Saturated Carbon Atom. I. The Ethanolysis of Cyclopropylmethyl Benzenesulfonate. Journal of the American Chemical Society, 73(6), 2509–2520. Retrieved from [Link]

  • Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548-54. Retrieved from [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • Durham e-Theses. (2014, March 14). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. Retrieved from [Link]

  • McMurry, J. (n.d.). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-1,1-dichlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe management and disposal of 2-(Bromomethyl)-1,1-dichlorocyclopropane, a halogenated cyclopropane derivative that requires careful handling due to its potential reactivity and toxicity. This document is designed to be a self-validating system, grounding procedural steps in established chemical principles to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Assessment

2-(Bromomethyl)-1,1-dichlorocyclopropane is a halogenated organic compound. While specific toxicity data for this compound is limited, its structure suggests potential hazards. The presence of a bromomethyl group makes it a potential alkylating agent, and the strained dichlorocyclopropane ring can be reactive. Therefore, it must be handled as a hazardous substance.

Key Hazards:

  • Toxicity: Assumed to be toxic upon inhalation, ingestion, and skin contact.

  • Reactivity: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The strained cyclopropane ring can undergo ring-opening reactions, especially under thermal stress or in the presence of certain reagents.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Improper disposal is strictly prohibited.

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 2-(Bromomethyl)-1,1-dichlorocyclopropane:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., Viton® or laminate). A double-gloving approach is recommended.Provides a barrier against skin absorption. Given the halogenated nature, standard nitrile gloves may not offer sufficient protection for prolonged contact.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Protects the skin from accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.Prevents the inhalation of potentially toxic vapors.

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable and safe): For small spills, after absorption, a cautious neutralization of the residue can be considered. However, for 2-(Bromomethyl)-1,1-dichlorocyclopropane, direct neutralization without a validated procedure is not recommended.

  • Collect and Containerize: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place the waste in a clearly labeled, sealable, and chemically resistant container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures: A Multi-faceted Approach

The primary and most crucial step in the disposal of 2-(Bromomethyl)-1,1-dichlorocyclopropane is to treat it as halogenated organic hazardous waste .[1] Never dispose of this chemical down the drain or in regular trash.[2][3]

Standard Hazardous Waste Disposal (Recommended)

This is the most straightforward and compliant method for the disposal of 2-(Bromomethyl)-1,1-dichlorocyclopropane.

Operational Plan:

  • Segregation: Collect all waste containing 2-(Bromomethyl)-1,1-dichlorocyclopropane in a designated, leak-proof, and clearly labeled container. This container must be specifically for "Halogenated Organic Waste." [4][5][6] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(Bromomethyl)-1,1-dichlorocyclopropane," and any other components in the waste stream.[7][8]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste and should be placed in secondary containment to prevent spills.[2][3]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will ensure its transportation to a licensed hazardous waste disposal facility for incineration or other approved treatment methods.[7][8]

Figure 1: Decision workflow for the standard disposal of 2-(Bromomethyl)-1,1-dichlorocyclopropane.

Chemical Neutralization (For Advanced Users with Institutional Approval)

Disclaimer: The following chemical degradation methods are based on established principles for the breakdown of halogenated organic compounds. However, these procedures have not been specifically validated for 2-(Bromomethyl)-1,1-dichlorocyclopropane. They should be considered theoretical and must be thoroughly evaluated and approved by your institution's safety committee before any attempt at implementation. Small-scale pilot tests are mandatory to ensure a controlled and safe reaction.

The reactivity of the C-Br bond and the strained cyclopropane ring suggests that chemical degradation to less hazardous products is feasible. Two potential pathways are reductive dehalogenation and base-catalyzed hydrolysis.

This method aims to replace the bromine and potentially the chlorine atoms with hydrogen, reducing the compound's toxicity. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is generally safer to handle.[9]

Proposed Reaction:

C₄H₅BrCl₂ + NaBH₄ → C₄H₆Cl₂ (and other reduced products) + NaBr + borate esters

Experimental Protocol (Pilot Scale):

  • Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask should be placed in an ice bath.

  • Dissolution: Dissolve a small, known quantity of 2-(Bromomethyl)-1,1-dichlorocyclopropane in a suitable solvent such as isopropanol.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium borohydride in the same solvent. A molar excess of sodium borohydride is required.

  • Controlled Addition: Slowly add the sodium borohydride solution to the stirred solution of the halogenated compound via the dropping funnel. Maintain the temperature of the reaction mixture below 25°C.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of acetone, followed by water.

  • Workup and Disposal: Neutralize the resulting solution and dispose of it as non-halogenated or halogenated waste, depending on the completeness of the dehalogenation, as determined by your EHS office.

This procedure leverages the susceptibility of the bromomethyl group to nucleophilic attack by hydroxide ions, potentially leading to the formation of a less toxic alcohol. The strained ring may also undergo opening under these conditions.

Proposed Reaction:

C₄H₅BrCl₂ + NaOH → C₄H₅(OH)Cl₂ + NaBr

Experimental Protocol (Pilot Scale):

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent: Prepare a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol to facilitate the dissolution of the organic compound.

  • Reaction: Add the 2-(Bromomethyl)-1,1-dichlorocyclopropane to the sodium hydroxide solution.

  • Heating: Gently heat the mixture to reflux to accelerate the hydrolysis.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using an appropriate analytical method (e.g., GC-MS).

  • Neutralization and Disposal: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., hydrochloric acid). The resulting aqueous solution should be analyzed to ensure the absence of the starting material before disposal as aqueous waste, in accordance with institutional guidelines.

G cluster_0 Chemical Neutralization Options (Advanced) A 2-(Bromomethyl)-1,1-dichlorocyclopropane B Reductive Dehalogenation (e.g., NaBH4) A->B C Base-Catalyzed Hydrolysis (e.g., NaOH) A->C D Reduced, Less Halogenated Products B->D E Hydrolyzed and/or Ring-Opened Products C->E

Figure 2: Potential chemical degradation pathways for 2-(Bromomethyl)-1,1-dichlorocyclopropane.

Conclusion: Prioritizing Safety and Compliance

The responsible management of chemical waste is a cornerstone of scientific integrity. For 2-(Bromomethyl)-1,1-dichlorocyclopropane, the most direct and recommended disposal path is through established hazardous waste protocols, treating it as a segregated halogenated organic waste. While chemical neutralization methods offer potential avenues for detoxification, they require rigorous validation and should only be undertaken by experienced personnel with the explicit approval of their institution's safety oversight. By adhering to these guidelines, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Hutchins, R. O., Hoke, D., Keogh, J., & Koharski, D. (1969). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Tetrahedron Letters, 10(40), 3495-3498.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Iowa Environmental Health & Safety. (n.d.). Organic Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • American Elements. (n.d.). 2-(bromomethyl)-1,1-dichlorocyclopropane. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Bromomethyl)-1,1-dichlorocyclopropane

Technical Safety Guide: Handling 2-(Bromomethyl)-1,1-dichlorocyclopropane Part 1: Hazard Mechanism & Risk Assessment Immediate Directive: Treat 2-(Bromomethyl)-1,1-dichlorocyclopropane not merely as a corrosive liquid, b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 2-(Bromomethyl)-1,1-dichlorocyclopropane

Part 1: Hazard Mechanism & Risk Assessment

Immediate Directive: Treat 2-(Bromomethyl)-1,1-dichlorocyclopropane not merely as a corrosive liquid, but as a potent alkylating agent .

The presence of the bromomethyl group (


) on a strained cyclopropane ring creates a highly reactive electrophile. Unlike simple acids that burn via proton donation, this compound reacts by transferring its carbon chain to nucleophilic sites on biological molecules (DNA, proteins). This mechanism—alkylation —implies that damage is not just immediate tissue destruction (chemical burns) but potentially long-term genotoxicity.

Core Hazards (GHS Classification Inferred/Analogous):

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H341/H350: Suspected of causing genetic defects/cancer (Class assumption for reactive alkyl halides).

  • Lachrymator: High probability of inducing severe respiratory and ocular distress upon vapor release.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the permeation characteristics of halogenated hydrocarbons. You must upgrade your barrier protection protocols.

Hand Protection: The "Laminate Protocol"

Standard nitrile gloves provide only momentary splash protection against halogenated alkyls. The small molecular size and lipophilic nature of this compound allow it to permeate nitrile rubber in minutes.

Glove MaterialEstimated BreakthroughRecommendation
Standard Nitrile (4 mil) < 2 minutesDo NOT use as primary barrier. Use only as an outer shield for dexterity.
Laminate (Silver Shield/4H) > 480 minutesMANDATORY Primary Barrier. Chemically impervious.
Viton / Butyl Rubber > 240 minutesAcceptable alternative for heavy handling.

The Protocol:

  • Inner Layer: Wear Silver Shield/Laminate gloves (creates the chemical barrier).

  • Outer Layer: Wear standard Nitrile gloves over the laminate (secures the loose fit of the laminate and provides grip).

  • Inspection: Check laminate gloves for air leaks (inflation test) before every use.

Respiratory & Eye Protection
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[1][3][4][5] Safety glasses are inadequate because vapors can creep behind the lens, and the lachrymatory nature causes reflex eye-rubbing, spreading contamination.

  • Face Protection: If pouring volumes >10 mL, add a Face Shield over goggles.

Part 3: PPE Decision Logic (Visualization)

The following logic flow dictates your PPE setup based on the experimental scale.

PPE_Decision_Tree Start Risk Assessment: 2-(Bromomethyl)-1,1-dichlorocyclopropane Scale Determine Scale of Operation Start->Scale Small Small Scale (< 10 mL) (Standard Synthesis) Scale->Small Large Large Scale (> 10 mL) (Stock Solution/Transfer) Scale->Large Hood ENGINEERING CONTROL: Certified Fume Hood REQUIRED Small->Hood Large->Hood SetA PPE LEVEL A: 1. Goggles 2. Lab Coat 3. Double Gloves (Laminate + Nitrile) Hood->SetA Routine Handling SetB PPE LEVEL B: 1. Goggles + Face Shield 2. Chemical Apron 3. Double Gloves (Laminate + Nitrile) Hood->SetB High Splash Risk

Figure 1: PPE Decision Logic based on operational scale. Note that Fume Hood use is non-negotiable.

Part 4: Operational Protocols

A. Weighing & Transfer

Context: The highest risk of exposure occurs during transfer, where vapors are generated and droplets can fall.

  • Preparation:

    • Place a disposable absorbent pad (pig mat) in the fume hood.

    • Pre-weigh a tare flask with solvent. Never weigh the neat chemical on an open balance outside the hood.

  • Transfer:

    • Use a glass syringe with a Luer-lock needle or a positive-displacement pipette.

    • Why? Plastic pipettes may dissolve or drip due to low surface tension; glass is impervious.

  • Decontamination:

    • Immediately rinse the syringe with acetone inside the hood into a dedicated waste container.

    • Wipe the exterior of the stock bottle with a dry tissue before returning it to storage.

B. Emergency Spill Response

If a spill occurs outside the fume hood, evacuate the lab immediately. For spills inside the hood:

Spill_Response Alert 1. ALERT Notify personnel nearby PPE 2. PPE CHECK Ensure Laminate Gloves & Goggles Alert->PPE Absorb 3. ABSORB Cover with Vermiculite or Spill Pillow (Do not use paper towels) PPE->Absorb Clean 4. CLEAN Collect into hazardous waste bag. Double bag. Absorb->Clean Wash 5. DECON Wash surface with soap & water. Ventilate. Clean->Wash

Figure 2: Immediate spill response workflow within a contained environment (Fume Hood).

Part 5: Disposal & Waste Stream

Crucial Rule: Do not mix with general organic waste if possible. Segregate as "Halogenated Organic Waste."

  • Segregation: High halogen content requires specific incineration protocols to prevent the formation of dioxins or damage to the incinerator scrubbers.

  • Quenching (Optional for small traces):

    • Small residues on glassware can be rinsed with a dilute solution of nucleophile (e.g., aqueous sodium thiosulfate) to quench the alkylating potential before washing, though direct disposal into halogenated waste is preferred to minimize handling.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers which may corrode over time if hydrolysis occurs (releasing HCl/HBr).

References

  • PubChem. (n.d.). 2-(Bromomethyl)-1,1-dichlorocyclopropane (Compound).[6][7] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • ECHA. (n.d.). Substance Information: 2-(Bromomethyl)-1,1-dichlorocyclopropane.[6][7] European Chemicals Agency. Retrieved February 24, 2026, from [Link]

  • OSHA. (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved February 24, 2026, from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing.

Sources

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